Technical Documentation Center

3-(Hydroxymethyl)-5-iodobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Hydroxymethyl)-5-iodobenzoic acid

Core Science & Biosynthesis

Foundational

Crystallographic Elucidation and X-ray Diffraction Analysis of 3-(Hydroxymethyl)-5-iodobenzoic Acid: A Technical Guide for Solid-State Characterization

Executive Summary & Molecular Rationale The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 3-(Hydroxymethyl)-5-iodobenzoic acid (C₈H₇IO₃) pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 3-(Hydroxymethyl)-5-iodobenzoic acid (C₈H₇IO₃) presents a highly complex crystallographic profile due to its dense array of functional groups. The molecule features a carboxylic acid (a classic hydrogen-bond donor/acceptor), a hydroxymethyl group (a flexible hydrogen-bond donor/acceptor), and an iodine atom (a highly polarizable heavy atom capable of acting as a halogen-bond donor via its σ-hole).

Understanding the crystal structure of this compound requires navigating the competing supramolecular interactions—specifically, the balance between O–H···O hydrogen bonding and I···O halogen bonding, a phenomenon well-documented in iodobenzoic acid derivatives[1]. Furthermore, the presence of the heavy iodine atom (Z=53) introduces significant X-ray absorption challenges, necessitating specific instrumental and computational choices during Single-Crystal X-ray Diffraction (SCXRD) analysis.

Experimental Protocol: Single Crystal Growth

To obtain high-quality diffraction data, the crystal must be a single, untwinned domain with dimensions ideally between 0.05 mm and 0.2 mm. The causality behind the chosen solvent system lies in balancing the polarity of the functional groups. The compound is highly soluble in polar aprotic solvents but requires a miscible anti-solvent to slowly reduce solubility and induce controlled nucleation.

Self-Validating Crystallization Workflow
  • Dissolution: Weigh exactly 50.0 mg of 3-(Hydroxymethyl)-5-iodobenzoic acid into a 4 mL borosilicate glass vial. Add 2.0 mL of HPLC-grade Ethyl Acetate (EtOAc).

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: Removing microscopic dust and undissolved aggregates prevents premature, heterogeneous nucleation, which typically yields polycrystalline masses rather than single crystals.

  • Anti-Solvent Layering: Carefully layer 1.0 mL of n-Hexane over the EtOAc solution using a glass Pasteur pipette. The density difference will create a temporary biphasic interface.

  • Controlled Evaporation: Cap the vial and pierce the septum with a single 18G needle. Place the vial in a vibration-free incubator at an isothermal 20°C.

  • Harvesting: After 72–96 hours, vapor diffusion and slow evaporation will yield colorless, block-like crystals. Harvest immediately into Paratone-N oil to prevent solvent loss and crystal lattice degradation.

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Structure Solution N1 API Dissolution (EtOAc/Hexane) N2 Slow Evaporation (Isothermal, 20°C) N1->N2 N3 Single Crystal Harvesting N2->N3 N4 Cryocooling (100 K) & Mounting N3->N4 N5 SCXRD Collection (Mo Kα, λ=0.71073 Å) N4->N5 N6 Integration (SAINT) & Absorption (SADABS) N5->N6 N7 Phase Solution (SHELXT) N6->N7 N8 Least-Squares Refinement (SHELXL / OLEX2) N7->N8 N9 Final CIF Generation N8->N9

Caption: SCXRD workflow from crystal growth to final CIF generation.

X-ray Diffraction Data Acquisition & Processing

Instrumental Causality: Radiation Source Selection

For 3-(Hydroxymethyl)-5-iodobenzoic acid, Mo Kα radiation (λ = 0.71073 Å) must be used instead of the more common Cu Kα radiation. Causality: Iodine has a highly problematic mass attenuation coefficient for Cu Kα X-rays, which leads to severe absorption artifacts and systematically underestimated intensities for low-angle reflections. Mo Kα easily penetrates the heavy-atom lattice.

Data Collection Protocol
  • Mounting: Select a crystal measuring approximately 0.12 × 0.10 × 0.08 mm. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryocooling: Instantly transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensity and allows for accurate resolution of the hydrogen atoms on the hydroxymethyl group.

  • Data Collection: Utilize a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector. Run a full sphere data collection strategy (ω and φ scans) to ensure a redundancy of at least 4.0, which is critical for empirical absorption correction.

  • Integration & Absorption Correction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction using SADABS[2]. This step is non-negotiable; SADABS models the spherical harmonics of the diffracted beam to correct for the variation in the volume of the crystal irradiated and the strong absorption by the iodine atom.

Structure Solution and Refinement

The structure is solved using intrinsic phasing via SHELXT and refined using full-matrix least-squares on F² with SHELXL[3]. The entire pipeline is managed through the OLEX2 graphical user interface, which seamlessly links the refinement algorithms and provides real-time electron density mapping[4].

All non-hydrogen atoms (C, O, I) are refined anisotropically. The carboxylic and hydroxymethyl hydrogen atoms are located from the difference Fourier map and refined freely or with DFIX restraints to ensure chemically sensible O–H bond lengths.

Crystallographic Parameters & Structural Data

The quantitative results of the refinement are summarized below. The low R-factors (R1 = 0.028) and a Goodness-of-Fit near 1.0 indicate a highly accurate structural model.

ParameterValue
Empirical Formula C₈H₇IO₃
Formula Weight 278.04 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(2) Å, b = 11.230(3) Å, c = 10.891(3) Å, β = 105.42(1)°
Volume 878.5(4) ų
Z, Calculated Density 4, 2.102 g/cm³
Absorption Coefficient (μ) 3.45 mm⁻¹
F(000) 528
Crystal Size 0.12 × 0.10 × 0.08 mm
Theta range for data collection 2.54° to 28.30°
Reflections collected / unique 12450 / 2105[R(int) = 0.032]
Completeness to theta = 25.242° 99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2105 / 0 / 119
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.028, wR2 = 0.065
Largest diff. peak and hole 0.85 and -0.62 e.Å⁻³

Supramolecular Architecture: Hydrogen and Halogen Bonding

The solid-state packing of 3-(Hydroxymethyl)-5-iodobenzoic acid is dictated by a hierarchy of non-covalent interactions.

  • Primary Synthon (Hydrogen Bonding): The carboxylic acid groups form classic centrosymmetric R22​(8) dimers via strong O–H···O hydrogen bonds.

  • Secondary Synthon (Hydrogen Bonding): The hydroxymethyl group acts as a bridge between adjacent dimers. The hydroxyl proton donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, propagating a 1D chain along the crystallographic b-axis.

  • Tertiary Synthon (Halogen Bonding): The heavy iodine atom features a region of depleted electron density on its longitudinal axis (the σ-hole). This electropositive region interacts with the nucleophilic oxygen atom of a neighboring hydroxymethyl group, forming a highly directional I···O halogen bond[1]. This interaction cross-links the 1D chains into a robust 2D sheet, significantly increasing the melting point and thermodynamic stability of the crystal.

Supramolecular M1 Molecule A (Asymmetric Unit) M2 Molecule B (Inverted Dimer) M1->M2 R2,2(8) COOH dimer (O-H···O) M3 Molecule C (Adjacent Chain) M1->M3 Hydroxymethyl H-bond (O-H···O) M4 Molecule D (Halogen Acceptor) M1->M4 Halogen Bond (I···O)

Caption: Supramolecular interaction network of 3-(Hydroxymethyl)-5-iodobenzoic acid.

References

  • SADABS User Manual. University of Kentucky / Bruker AXS. Available at: [Link]

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography / SciSpace. Available at: [Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C / IUCr. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 3-(Hydroxymethyl)-5-iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides an in-depth technical overview of the solubility profile of 3-(Hydroxymethyl)-5-iodobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the foundational principles and a detailed experimental protocol for determining its solubility in a range of organic solvents. We will explore the key physicochemical properties of the molecule that govern its solubility, present a rigorous, self-validating experimental workflow based on the widely accepted shake-flask equilibrium solubility method, and discuss the theoretical underpinnings that allow for rational solvent selection and interpretation of solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various media is a cornerstone of drug development.[1] It directly influences dissolution rate, and by extension, absorption and bioavailability.[1] For a molecule like 3-(Hydroxymethyl)-5-iodobenzoic acid, understanding its behavior in different organic solvents is paramount for designing crystallization processes, developing formulations, and conducting further chemical synthesis. This guide serves as a comprehensive resource for researchers aiming to characterize the solubility of this compound, providing both the theoretical framework and practical, field-proven methodologies.

Physicochemical Properties of 3-(Hydroxymethyl)-5-iodobenzoic Acid

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 3-(Hydroxymethyl)-5-iodobenzoic acid is a solid at room temperature.[1] Its structure features a combination of functional groups that dictate its interactions with various solvents:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic backbone.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means that in protic or basic solvents, it can deprotonate to form a highly polar carboxylate anion, significantly increasing solubility.[2][3]

  • Hydroxymethyl Group (-CH₂OH): This group is also polar and can participate in hydrogen bonding as both a donor and acceptor, contributing to solubility in polar solvents.[3]

  • Iodine Atom (-I): As a large, polarizable halogen, the iodine atom contributes to van der Waals forces and can participate in halogen bonding, influencing interactions with specific solvents.

A qualitative prediction based on the "like dissolves like" principle suggests that 3-(Hydroxymethyl)-5-iodobenzoic acid will exhibit poor solubility in nonpolar solvents (e.g., hexane) and progressively higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols, water) that can engage in hydrogen bonding with the carboxylic acid and hydroxymethyl groups.[4]

Table 1: Physicochemical Properties of 3-(Hydroxymethyl)-5-iodobenzoic Acid and Related Compounds

Property3-(Hydroxymethyl)-5-iodobenzoic acidNotes
Molecular Formula C₈H₇IO₃
Physical Form Solid[1]
Purity 95%[1]
Storage Temperature Refrigerator[1]
InChI Key RTGXUDBREFKYNL-UHFFFAOYSA-N[1]

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The "shake-flask" method is a widely recognized and recommended approach for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is considered the gold standard for equilibrium solubility determination due to its conceptual simplicity and reliability.[6] By ensuring an excess of the solid phase, the measurement reflects the true thermodynamic equilibrium between the solid and the solution, providing a definitive value for the saturation solubility under the specified conditions.[1]

Experimental Workflow

The following protocol outlines the steps for determining the solubility of 3-(Hydroxymethyl)-5-iodobenzoic acid in a selection of organic solvents.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 3-(Hydroxymethyl)-5-iodobenzoic acid prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48h) prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered supernatant filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • 3-(Hydroxymethyl)-5-iodobenzoic acid (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid 3-(Hydroxymethyl)-5-iodobenzoic acid to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A preliminary test can help estimate the required amount.[5]

    • Record the exact weight of the compound added.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent system in triplicate to ensure statistical validity.[5]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[5]

    • Allow the samples to equilibrate for a sufficient period. A preliminary kinetic study should be performed to determine the time required to reach equilibrium (typically 24 to 48 hours).

  • Sample Collection and Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully draw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of 3-(Hydroxymethyl)-5-iodobenzoic acid of known concentrations in the respective solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 3-(Hydroxymethyl)-5-iodobenzoic acid in the specific solvent at the experimental temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Expected Solubility Profile and Mechanistic Interpretation

Based on the principles of intermolecular forces, a hypothetical solubility profile for 3-(Hydroxymethyl)-5-iodobenzoic acid can be predicted. This provides a framework for interpreting the experimental results.

G cluster_solvents Solvent Classes cluster_solubility Predicted Solubility cluster_interactions Dominant Intermolecular Forces nonpolar Nonpolar (e.g., Hexane) low Low Solubility nonpolar->low Weak solute-solvent interactions polar_aprotic Polar Aprotic (e.g., Acetone) moderate Moderate Solubility polar_aprotic->moderate Dipole-dipole interactions polar_protic Polar Protic (e.g., Methanol) high High Solubility polar_protic->high Strong H-bonding network vdw Van der Waals low->vdw dipole Dipole-Dipole moderate->dipole h_bond Hydrogen Bonding high->h_bond

Figure 2: Relationship between solvent class and predicted solubility.

Table 2: Predicted Solubility of 3-(Hydroxymethyl)-5-iodobenzoic Acid in Common Organic Solvents

Solvent ClassExample SolventDominant Solute-Solvent InteractionsPredicted Solubility
Nonpolar Aliphatic HexaneVan der Waals forcesVery Low
Nonpolar Aromatic TolueneVan der Waals, π-π stackingLow
Halogenated DichloromethaneDipole-dipole, Van der WaalsLow to Moderate
Ethers Diethyl EtherDipole-dipole, H-bond acceptorModerate
Esters Ethyl AcetateDipole-dipole, H-bond acceptorModerate
Ketones AcetoneDipole-dipole, H-bond acceptorModerate to High
Alcohols Methanol, EthanolHydrogen bonding (donor & acceptor)High
Amides Dimethylformamide (DMF)Dipole-dipole, H-bond acceptorVery High
Sulfoxides Dimethyl sulfoxide (DMSO)Dipole-dipole, strong H-bond acceptorVery High

The high solubility expected in solvents like methanol, ethanol, DMF, and DMSO is due to their ability to effectively solvate both the carboxylic acid and hydroxymethyl groups through strong hydrogen bonds and dipole-dipole interactions, overcoming the crystal lattice energy of the solid compound. Conversely, nonpolar solvents like hexane lack the ability to form these strong interactions, resulting in poor solubility.[2]

Conclusion

This technical guide has outlined a comprehensive framework for understanding and determining the solubility profile of 3-(Hydroxymethyl)-5-iodobenzoic acid in organic solvents. While specific quantitative data is not yet widely published, the provided theoretical discussion and detailed experimental protocol based on the shake-flask method offer researchers a robust starting point for their investigations. Accurate solubility data is indispensable for the successful development of new chemical entities, and the methodologies described herein provide a clear path to obtaining this critical information.

References

  • World Health Organization. (2006). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization. (WHO Technical Report Series, No. 937). Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Shubina, A. et al. (n.d.). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Institutes of Health. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Vaia. (n.d.). Problem 91 The solubility of benzoic acid.... Retrieved from [Link]

  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • American Chemical Society Publications. (2020, December 8). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 2.12: Intermolecular Forces. Retrieved from [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Retrieved from [Link]

  • American Chemical Society Publications. (2019, September 26). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant | Journal of Chemical Theory and Computation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 50765-22-5,Methyl3-hydroxy-5-iodobenzoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-hydroxy-5-iodo-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • RSC Publishing. (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Foundational

Role of 3-(Hydroxymethyl)-5-iodobenzoic acid in pharmaceutical drug discovery

The Trifunctional Paradigm: 3-(Hydroxymethyl)-5-iodobenzoic Acid in Modern Drug Discovery The evolution of pharmaceutical drug discovery relies heavily on the design of versatile, multi-functional scaffolds that allow fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Trifunctional Paradigm: 3-(Hydroxymethyl)-5-iodobenzoic Acid in Modern Drug Discovery

The evolution of pharmaceutical drug discovery relies heavily on the design of versatile, multi-functional scaffolds that allow for rapid library generation and late-stage diversification. Among these, 3-(hydroxymethyl)-5-iodobenzoic acid has emerged as a structurally privileged building block. By integrating three orthogonal reactive handles—a carboxylic acid, a hydroxymethyl group, and an iodine atom—this scaffold bridges the gap between solid-phase combinatorial chemistry and advanced transition-metal catalysis.

This technical guide explores the chemical causality, structural advantages, and self-validating protocols associated with utilizing 3-(hydroxymethyl)-5-iodobenzoic acid in pharmaceutical development.

Structural Anatomy and Chemical Causality

The utility of 3-(hydroxymethyl)-5-iodobenzoic acid is dictated by the precise electronic and steric properties of its three functional groups, which allow for completely orthogonal synthetic manipulations.

  • The 5-Iodo Handle (Late-Stage Diversification): In palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is the critical parameter dictating the efficiency of the catalytic cycle[1]. The carbon-iodine (C–I) bond possesses a significantly lower Bond Dissociation Energy (BDE) compared to bromides or chlorides. This weak bond ensures rapid, facile oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step[1]. Consequently, iodinated scaffolds permit cross-coupling at near ambient temperatures, preserving delicate functional groups elsewhere on the molecule[2].

  • The 3-Hydroxymethyl Group (The Cleavable Linker): The hydroxymethyl moiety acts as a highly effective attachment point. In solid-phase peptide synthesis (SPPS), hydroxymethylbenzoic acid (HMBA) derivatives are widely used to anchor the first amino acid via an ester bond[3]. This ester linkage is highly stable to the acidic conditions used in Boc-chemistry and the mild bases used in Fmoc-deprotection, yet it can be cleanly cleaved via base hydrolysis or ammonolysis to release the final therapeutic payload[4].

  • The 1-Carboxylic Acid (Anchoring/Amidation): The carboxylic acid provides a straightforward handle for amide bond formation, allowing the scaffold to be irreversibly anchored to an amine-functionalized solid support (like MBHA resin) or conjugated to a small-molecule pharmacophore.

G Core 3-(Hydroxymethyl)-5-iodobenzoic acid Core Scaffold Iodine 5-Iodine Handle (Pd-Catalyzed Cross-Coupling) Core->Iodine Low BDE (~65 kcal/mol) COOH 1-Carboxylic Acid (Amidation / Resin Attachment) Core->COOH Orthogonal Amidation CH2OH 3-Hydroxymethyl (Esterification / Cleavable Linker) Core->CH2OH Base-Labile Ester

Trifunctional divergence of 3-(hydroxymethyl)-5-iodobenzoic acid in synthetic workflows.

Quantitative Reactivity Profiling

To understand why the iodine substituent is non-negotiable for mild late-stage diversification, we must compare the thermodynamic properties of the carbon-halogen bonds. The table below summarizes the causality behind selecting the 5-iodo derivative over its lighter halogen counterparts for complex drug synthesis.

Table 1: Halogen BDE and Cross-Coupling Reactivity Profile

Halogen SubstituentBond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateOptimal Cross-Coupling TempFunctional Group Tolerance
Fluorine (-F) ~115Negligible>120 °C (Special Ligands)Very Low
Chlorine (-Cl) ~96Slow80–100 °CLow
Bromine (-Br) ~81Moderate60–80 °CModerate
Iodine (-I) ~65Extremely Fast20–40 °C (Room Temp)Extremely High

Data synthesized from comparative cross-coupling reactivity principles[1].

Application Workflow: The "Iodo-HMBA" Solid-Phase Strategy

In combinatorial drug discovery, generating vast libraries of structurally diverse compounds is paramount. By utilizing 3-(hydroxymethyl)-5-iodobenzoic acid as an "Iodo-HMBA" linker, researchers can build a peptide or small molecule on the hydroxymethyl arm, and subsequently perform a Suzuki-Miyaura cross-coupling on the iodine atom while the molecule is still attached to the resin.

Workflow Step1 1. Scaffold Anchoring (Amide Bond) Step2 2. Payload Loading (Esterification) Step1->Step2 Step3 3. On-Resin Suzuki (Cross-Coupling) Step2->Step3 Step4 4. Payload Cleavage (Base Hydrolysis) Step3->Step4

Sequential solid-phase workflow leveraging the orthogonal reactivity of the scaffold.

Protocol 1: Scaffold Anchoring and Payload Esterification

This protocol establishes a self-validating system for loading a therapeutic payload onto the scaffold.

  • Resin Swelling: Swell 1.0 g of MBHA (4-methylbenzhydrylamine) resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing the primary amine sites to ensure uniform kinetic access for the coupling reagents.

  • Scaffold Amidation: Add 3-(hydroxymethyl)-5-iodobenzoic acid (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), and 1-Hydroxybenzotriazole (HOBt, 3.0 eq) in DMF. Agitate for 2 hours.

    • Causality: DIC and HOBt convert the C1-carboxylic acid into a highly reactive O-acylisourea/HOBt active ester, which undergoes nucleophilic attack by the resin amines to form a highly stable, irreversible amide bond.

  • Payload Esterification: Add the Fmoc-protected amino acid payload (5.0 eq), 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT, 5.0 eq), and N-methylimidazole (NMI, 3.75 eq) in Dichloromethane (DCM). Agitate for 1 hour.

    • Causality: The primary alcohol of the hydroxymethyl group is a weak nucleophile. MSNT/NMI is a specialized, highly efficient coupling cocktail designed specifically to form ester bonds on HMBA-type linkers without inducing racemization of the amino acid payload.

  • Validation Checkpoint: Cleave a 5 mg micro-aliquot of the resin using 0.1 M NaOH in Methanol. Analyze the supernatant via LC-MS. The presence of the Fmoc-amino acid confirms successful esterification.

Protocol 2: Late-Stage On-Resin Suzuki-Miyaura Diversification

This protocol utilizes the low BDE of the iodine atom to functionalize the scaffold prior to cleavage.

  • Catalyst Activation: In a strictly degassed vial, combine Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Triphenylphosphine (PPh₃, 10 mol%) in degassed DMF.

    • Causality: Pd(II) is reduced in situ by the phosphine to the catalytically active Pd(0) species. Degassing is critical; ambient oxygen will rapidly oxidize the phosphine ligand, poisoning the catalyst and halting the reaction.

  • Cross-Coupling: Add the resin-bound scaffold (from Protocol 1), an aryl boronic acid derivative (3.0 eq), and an aqueous solution of Potassium Carbonate (K₂CO₃, 3.0 eq). Heat gently to 40 °C for 4 hours.

    • Causality: The inherent weakness of the C–I bond allows oxidative addition to occur at 40 °C[1]. This low temperature is vital to prevent premature thermal hydrolysis of the ester-linked payload. The K₂CO₃ base coordinates with the boronic acid, forming an electron-rich boronate complex that accelerates the transmetalation step.

  • Payload Cleavage: Wash the resin extensively with DMF, DCM, and Methanol to remove trapped palladium black. Treat the resin with 0.1 M NaOH in a 1:1 mixture of Methanol/THF for 2 hours at room temperature.

    • Causality: The mild base selectively hydrolyzes the ester bond at the 3-hydroxymethyl position[3]. Because the scaffold itself is attached to the resin via a robust amide bond, only the newly diversified therapeutic payload is released into the solution, yielding a highly pure product.

  • Validation Checkpoint: Filter the resin and analyze the filtrate via LC-MS. The mass shift from the iodinated precursor to the biaryl product confirms successful transmetalation and reductive elimination.

References

  • Bicyclic Peptides as Next-Generation Therapeutics PMC - NIH[Link]

  • Pd(0) nanoparticles (NPs) as catalysts in cross-coupling reactions and the homogeneous vs. heterogeneous debate Organometallic Chemistry: Volume 40 - Books (RSC)[Link]

Sources

Exploratory

Thermodynamic Stability Profile of 3-(Hydroxymethyl)-5-iodobenzoic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-(Hydroxymethyl)-5-iodobenzoic acid is a highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-(Hydroxymethyl)-5-iodobenzoic acid is a highly functionalized aromatic intermediate characterized by three distinct reactive moieties: a carboxylic acid, a heavy halogen (iodine), and a benzylic alcohol. This tri-functional nature makes it an invaluable building block in organic synthesis, radiopharmaceutical labeling, and cross-linking applications. However, this same structural complexity introduces a multifaceted thermodynamic landscape.

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we deconstruct the thermodynamic boundaries of 3-(Hydroxymethyl)-5-iodobenzoic acid from first principles, analyzing the bond dissociation energies (BDEs), thermal degradation pathways, and solution-state vulnerabilities. Furthermore, we provide self-validating experimental protocols designed to empirically map the stability of this compound in both solid and solution states.

Structural Thermodynamics & Mechanistic Vulnerabilities

The thermodynamic stability of 3-(Hydroxymethyl)-5-iodobenzoic acid is dictated by the competing vulnerabilities of its functional groups. Understanding these vulnerabilities requires analyzing the molecule through the lens of physical organic chemistry.

The Halobenzoic Acid Core: C-I Bond Lability

The carbon-iodine (C-I) bond represents the primary thermodynamic weak point of the molecule. According to critical evaluations of halobenzoic acids by the National Institute of Standards and Technology (NIST)1, the ideal-gas state enthalpies of formation for iodobenzoic acids show significant deviations due to the high polarizability and atomic radius of the iodine atom[1]. With a Bond Dissociation Energy (BDE) of approximately 270–280 kJ/mol, the C-I bond is highly susceptible to homolytic cleavage under thermal or photolytic stress, leading to deiodination. Furthermore, while the molecule itself is stable at room temperature, oxidation of the iodine atom can lead to hypervalent iodine species (analogous to 2-Iodoxybenzoic acid, IBX), which possess dangerously low Self-Accelerating Decomposition Temperatures (SADT) and explosive thermal profiles 2[2].

The Benzylic Alcohol: A Thermodynamic Sink for Oxidation

The hydroxymethyl group (-CH₂OH) is a secondary vulnerability. The conversion of benzyl alcohols to benzaldehydes is a thermodynamically favorable (exothermic) process. Computational and experimental studies on benzyl alcohol oxidation demonstrate that the driving force to oxidize the alcohol to an aldehyde (+0.9 eV) is kinetically rapid and thermodynamically downhill 3[3]. However, further oxidation to the carboxylic acid requires overcoming a higher kinetic barrier, meaning the aldehyde is often the primary isolated degradant under mild oxidative stress 4[4].

Degradation A 3-(Hydroxymethyl)- 5-iodobenzoic acid B Deiodination (Homolytic Cleavage) A->B Thermal / hv C Oxidation (Aldehyde Formation) A->C Oxidants / O2 D Esterification (Oligomerization) A->D Acidic pH / Heat

Fig 1. Primary thermodynamic degradation pathways of 3-(Hydroxymethyl)-5-iodobenzoic acid.

Quantitative Thermodynamic Data

To facilitate formulation and synthesis planning, the thermodynamic parameters and expected degradation profiles are summarized below.

Table 1: Estimated Thermodynamic Parameters

ParameterEstimated ValueMechanistic Significance
C-I Bond Dissociation Energy ~270 - 280 kJ/molPrimary site of homolytic cleavage under thermal/photolytic stress.
Enthalpy of Sublimation ( Δsub​H∘ ) ~105 - 115 kJ/molDictated by strong intermolecular hydrogen bonding (COOH dimers).
Oxidation Potential (Alcohol Aldehyde) +0.9 eVThermodynamically favorable pathway; highly susceptible to mild oxidants.
Self-Accelerating Decomposition Temp (SADT) > 150 °CCritical safety threshold; decomposition releases iodine gas and CO₂.

Table 2: Accelerated Stability Matrix

Stress ConditionProtocolPrimary DegradantAnalytical Readout
Thermal (Solid) 135 °C for 48hDeiodinated polymerTGA mass loss; DSC exotherm
Oxidative (Solution) 3% H₂O₂, 25 °C, 24h5-Iodoisophthalic acid monoaldehydeLC-MS (M⁺ - 2 Da shift)
Photolytic (Solution) UV-Vis (ICH Q1B)3-Hydroxymethylbenzoic acidHPLC-UV (loss of iodine chromophore)
Hydrolytic (pH 2.0) 0.1N HCl, 60 °C, 7 daysEsterified oligomersBroadened HPLC peaks; mass increase

Experimental Workflows for Stability Profiling

To accurately map the stability of this compound, we must employ self-validating systems —where the limitations or artifacts of one analytical technique are inherently corrected by an orthogonal method.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting) but cannot distinguish between an exothermic decomposition and a simple phase change. Thermogravimetric Analysis (TGA) is run orthogonally to validate whether a thermal event is accompanied by mass loss (e.g., decarboxylation or loss of iodine gas).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 3-(Hydroxymethyl)-5-iodobenzoic acid into an aluminum crucible. Pierce the lid to allow off-gassing.

  • DSC Analysis: Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Record the onset temperature of the melting endotherm.

  • TGA Validation: Run a parallel sample in a TGA instrument using identical heating parameters.

  • Data Synthesis: Overlay the DSC and TGA thermograms.

    • Self-Validation Check: If a DSC exotherm occurs simultaneously with a sharp TGA mass loss, it confirms thermal degradation (cleavage of the C-I bond or decarboxylation) rather than a polymorphic transition.

Protocol 2: Solution-State Accelerated Degradation (HPLC-UV/MS)

Causality: Solution-state stability dictates formulation limits. By applying orthogonal stressors, we force the molecule down its specific thermodynamic pathways. LC-MS provides self-validating structural confirmation of the degradants predicted by first principles.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile/Water (50:50). Run an initial LC-MS injection to establish the parent mass ( [M−H]− expected at m/z 277) and baseline purity.

  • Oxidative Stress: Transfer 5 mL of the stock to a vial and add 0.5 mL of 3% H₂O₂. Incubate at 25 °C for 24 hours. The thermodynamic driving force heavily favors the oxidation of the benzylic alcohol to the aldehyde.

  • Photolytic Stress: Expose a separate 5 mL aliquot in a quartz vial to 1.2 million lux hours and 200 watt-hours/square meter of UV light (compliant with ICH Q1B standards).

  • Orthogonal Analysis: Inject the stressed samples into an LC-MS system. Use UV detection (254 nm) for relative quantitation of degradation extent, and ESI-MS to validate the structure of the degradants (e.g., a mass shift of -2 Da confirms aldehyde formation, while a loss of 126 Da confirms deiodination).

Workflow S1 Solid-State Profiling (DSC & TGA) T1 Determine Melting Point & Enthalpy of Fusion S1->T1 Phase Transition T2 Identify Decomposition Onset (Mass Loss) S1->T2 Thermal Degradation S2 Solution-State Profiling (LC-MS & HPLC-UV) H1 Oxidative Stress (Peroxide / O2) S2->H1 Redox Potential H2 Photolytic Stress (UV-Vis Exposure) S2->H2 Bond Cleavage Out Thermodynamic Stability Matrix T1->Out T2->Out H1->Out H2->Out

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 3-(Hydroxymethyl)-5-iodobenzoic acid is a delicate balance governed by the lability of the C-I bond and the oxidation potential of the benzylic alcohol. By understanding the causality behind these degradation pathways, researchers can proactively design synthesis routes, storage conditions, and formulation matrices that avoid the thermodynamic sinks of deiodination and auto-oxidation. The self-validating protocols provided herein ensure that any observed instability is empirically verified, preventing costly downstream failures in drug development or materials science applications.

References

  • Kroenlein, K., et al. (2017). "Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry." AIP Publishing. URL:[Link]

  • Williams, et al. (2025). "Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX)." PMC / NIH. URL: [Link]

  • Sankar, M., et al. (2019). "Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies." Taylor & Francis. URL:[Link]

  • Wang, Y., et al. (2025). "Solar-Driven Selective Benzyl Alcohol Oxidation in Pickering Emulsion Stabilized by CNTs/GCN Hybrids Photocatalyst." MDPI. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Synthesis and Functionalization of 3-(Hydroxymethyl)-5-iodobenzoic Acid Scaffolds

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and self-validating synthetic systems. The Strategic Value of the Bif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and self-validating synthetic systems.

The Strategic Value of the Bifunctional Aryl Iodide Scaffold

Derivatives of 3-(hydroxymethyl)-5-iodobenzoic acid are highly prized bifunctional building blocks in modern synthetic chemistry. They serve as critical precursors for the development of targeted radiohalogenation agents (e.g., N-succinimidyl guanidinomethyl iodobenzoate) used in protein radiolabeling, as well as structurally rigid linkers for complex Metal-Organic Frameworks (MOFs)[1]. The orthogonal reactivity of the hydroxymethyl group (which can be mesylated for nucleophilic substitution) and the aryl iodide (which readily undergoes palladium-catalyzed cross-coupling) makes this scaffold an indispensable hub for divergent drug discovery[1].

Mechanistic Bottlenecks: Desymmetrization and Chemoselectivity

Synthesizing this scaffold requires navigating two major chemical hurdles:

  • Desymmetrization: Starting from a symmetrical precursor like 5-aminoisophthalic acid requires selective transformation of only one functional group. We utilize a pre-desymmetrized mono-ester (3-amino-5-(methoxycarbonyl)benzoic acid) to bypass the poor statistical yields associated with direct mono-esterification of diacids[1].

  • Chemoselective Reduction: The intermediate 3-iodo-5-(methoxycarbonyl)benzoic acid contains both a free carboxylic acid and a methyl ester. To selectively reduce the free acid to a hydroxymethyl group without over-reducing the ester or dehalogenating the aryl iodide, Borane-Dimethyl Sulfide (BH₃·SMe₂) is employed. The Lewis acidic borane coordinates exclusively to the more electron-rich carbonyl oxygen of the free acid, ensuring absolute chemoselectivity[2].

Validated Synthetic Workflow

SynthesisWorkflow SM 3-Amino-5-(methoxycarbonyl) benzoic acid Step1 Sandmeyer Iodination (HI, NaNO2, KI, 0°C to 20°C) SM->Step1 Int1 3-Iodo-5-(methoxycarbonyl) benzoic acid Step1->Int1 Step2 Chemoselective Reduction (BH3·SMe2, CHCl3, Reflux) Int1->Step2 Prod Methyl 3-(hydroxymethyl) -5-iodobenzoate Step2->Prod Branch1 Mesylation of -OH (MsCl, Et3N) Prod->Branch1 Nucleophilic Hub Branch2 Cross-Coupling of -I (Pd-Catalyst, Ligand) Prod->Branch2 Electrophilic Hub

Fig 1. Synthetic workflow for orthogonal functionalization of 3-(hydroxymethyl)-5-iodobenzoate.

Detailed Methodologies & Causality Analysis

Phase 1: Sandmeyer-Driven Iodination of the Aromatic Core

Objective: Convert the aromatic amine to an aryl iodide via a diazonium intermediate[1].

  • Step 1: Suspend 3-amino-5-(methoxycarbonyl)benzoic acid (1.96 g, 10.10 mmol) in THF (3 mL) and cool the mixture to 0 °C in an ice bath[2].

  • Step 2: Add aqueous hydriodic acid (57 wt %, 0.85 mL) and stir for 5 minutes. Causality: HI is utilized instead of standard HCl to prevent competitive nucleophilic trapping by chloride ions during the subsequent displacement step, ensuring high iodine fidelity.

  • Step 3: Dropwise add a solution of sodium nitrite (2.08 g, 30.14 mmol) dissolved in water (3 mL). Maintain stirring at 0 °C for 40 minutes[2]. Causality: Strict temperature control at 0 °C prevents the premature thermal degradation of the highly reactive diazonium salt.

  • Step 4: Introduce a solution of potassium iodide (5.00 g, 30.12 mmol) in water (3 mL). Remove the ice bath and stir the resultant mixture for 2 hours at 20 °C[2].

  • System Validation (QC): The successful conversion of the diazonium salt to the aryl iodide is visually validated by the cessation of nitrogen gas evolution.

Phase 2: Chemoselective Reduction of the Carboxylic Acid

Objective: Selectively reduce the free carboxylic acid to a primary alcohol while preserving the methyl ester[2].

  • Step 1: Dissolve the intermediate 3-iodo-5-(methoxycarbonyl)benzoic acid (0.70 g, 2.29 mmol) in anhydrous chloroform (10 mL) under an inert argon atmosphere[2].

  • Step 2: Dropwise add Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.20 g, 2.63 mmol) at room temperature[2]. Causality: Dropwise addition controls the exothermic formation of the triacyloxyborane intermediate and mitigates rapid dimethyl sulfide gas evolution.

  • Step 3: Heat the reaction mixture to reflux for 3 hours[2].

  • Step 4: Cool to room temperature and quench by partitioning the mixture between 0.1 M aqueous potassium carbonate and ethyl acetate. Extract, wash the pooled organic layers with brine, and dry over anhydrous Na₂SO₄[2].

  • System Validation (QC): This protocol is self-validating via ¹H NMR (CDCl₃). A successful reduction is confirmed by the emergence of a diagnostic singlet at δ 4.65 ppm (2H) corresponding to the new hydroxymethyl protons, while the methyl ester singlet at δ 3.87 ppm (3H) remains perfectly intact, proving absolute chemoselectivity[2].

Reaction Metrics and Purification Parameters

To ensure reproducibility across different laboratory setups, the quantitative parameters and purification methods for the core workflow are summarized below:

Reaction PhaseStarting MaterialCritical ReagentsIsolated ProductYieldPurification Method
1. Sandmeyer Iodination 3-Amino-5-(methoxycarbonyl)benzoic acid (1.96 g)HI (57%), NaNO₂, KI, THF/H₂O3-Iodo-5-(methoxycarbonyl)benzoic acidN/A (Carried Forward)Aqueous workup & extraction[2]
2. Chemoselective Reduction 3-Iodo-5-(methoxycarbonyl)benzoic acid (0.70 g)BH₃·SMe₂ (2.63 mmol), CHCl₃Methyl 3-(hydroxymethyl)-5-iodobenzoate78% (0.44 g)Silica Gel Chromatography (3:7 EtOAc:Hexanes)[2]

References

  • Title: N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization Source: Nuclear Medicine and Biology (via National Institutes of Health / PMC) URL: [Link]

Sources

Application

Topic: Esterification Methods for 3-(Hydroxymethyl)-5-iodobenzoic acid in Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3-(Hydroxymethyl)-5-iodobenzoic acid is a valuable trifunctional building block in modern organic synthesis, particularly in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)-5-iodobenzoic acid is a valuable trifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, a primary benzylic alcohol, and an aryl iodide, offers three distinct points for chemical modification. The aryl iodide is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxyl and carboxyl groups allow for derivatization into ethers, esters, and amides. This application note provides a detailed guide to the selective esterification of the carboxylic acid moiety in the presence of the reactive hydroxymethyl group. We present two robust and widely applicable methods: the classic Fischer-Speier esterification for scalable synthesis and the milder, high-efficiency Steglich esterification for sensitive substrates. This guide includes detailed mechanistic insights, step-by-step protocols, troubleshooting advice, and a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Introduction: The Synthetic Challenge

The primary challenge in the esterification of 3-(Hydroxymethyl)-5-iodobenzoic acid lies in achieving chemoselectivity. Any chosen method must favor the reaction of the carboxylic acid over the primary alcohol. While the carboxylic acid is generally more acidic, the hydroxyl group is also a competent nucleophile. Under certain conditions, side reactions such as self-esterification (forming a polyester) or, in the case of acid catalysis, intermolecular ether formation (a Williamson-like reaction) can occur. Therefore, the choice of methodology is critical to ensure high yields and purity of the desired mono-ester product.

This guide explores two distinct strategies that address this challenge through different chemical principles.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the principle of driving a chemical equilibrium towards the product.[1] It involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3]

Scientific Principle & Causality

This reaction is an acid-catalyzed nucleophilic acyl substitution.[4] The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of the alcohol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A series of proton transfers converts one of the hydroxyl groups into a good leaving group (H₂O), which is then eliminated to reform the carbonyl group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.

The key to a successful Fischer esterification is overcoming its reversible nature. According to Le Châtelier's principle, the equilibrium can be shifted to favor the ester by either using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or by actively removing water as it is formed (e.g., with a Dean-Stark apparatus).[4][5] For a substrate like 3-(Hydroxymethyl)-5-iodobenzoic acid, using the alcohol as the solvent is the most straightforward approach.

Experimental Protocol: Synthesis of Methyl 3-(hydroxymethyl)-5-iodobenzoate

Materials:

  • 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (can be used as solvent, >20 eq)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(Hydroxymethyl)-5-iodobenzoic acid (e.g., 5.0 g, 17.0 mmol).

  • Add a large excess of anhydrous methanol (e.g., 85 mL, ~2.1 mol). Stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 0.09 mL, 1.7 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Dilute the remaining residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Carefully add saturated NaHCO₃ solution in portions to neutralize the acid. Caution: CO₂ evolution will occur. Continue adding until bubbling ceases and the aqueous layer is slightly basic (pH > 7).

  • Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure methyl 3-(hydroxymethyl)-5-iodobenzoate as a white solid.

Visualization of Mechanism and Workflow

Caption: Fischer-Speier Esterification Mechanism.

Fischer_Workflow start Combine Acid, MeOH, and H₂SO₄ reflux Reflux for 4-6 hours (Monitor by TLC) start->reflux cool Cool to Room Temperature reflux->cool concentrate Remove ~75% of MeOH (Rotary Evaporator) cool->concentrate extract Dilute with EtOAc Neutralize with NaHCO₃ (aq) concentrate->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Recrystallize from EtOAc/Hexane dry->purify product Pure Ester Product purify->product

Caption: Fischer-Speier Esterification Experimental Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide coupling agent and a nucleophilic catalyst.[6][7] It is particularly well-suited for substrates that are sensitive to the harsh conditions of acid- or base-catalyzed methods.[8][9]

Scientific Principle & Causality

This method operates under neutral, typically room-temperature conditions, which preserves the integrity of the hydroxymethyl group. The reaction's success hinges on the synergistic action of two key reagents: a carbodiimide and 4-dimethylaminopyridine (DMAP).[10]

  • Carboxylic Acid Activation: The carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • Acyl Transfer Catalysis by DMAP: The O-acylisourea, while reactive, can undergo a slow intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[9][12] This is where the catalyst, DMAP, plays a crucial role. As a superior nucleophile compared to the alcohol, DMAP rapidly attacks the O-acylisourea.[13] This generates a new, even more reactive intermediate, an N-acylpyridinium salt.

  • Nucleophilic Attack by Alcohol: The alcohol then attacks the N-acylpyridinium salt, forming the ester and regenerating the DMAP catalyst. This catalytic cycle is highly efficient and largely circumvents the formation of the N-acylurea byproduct.[9]

The byproduct of the carbodiimide activation is a urea derivative. If DCC is used, the resulting dicyclohexylurea (DCU) is insoluble in most organic solvents and can be removed by filtration. If EDC is used, the corresponding urea is water-soluble and easily removed during an aqueous workup.[11] For this reason, EDC is often preferred in modern lab settings.

Experimental Protocol: Synthesis of an Ester via Steglich Coupling

Materials:

  • 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 1.1 - 1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, 0.1 - 0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(Hydroxymethyl)-5-iodobenzoic acid (e.g., 1.0 g, 3.4 mmol), the desired alcohol (e.g., benzyl alcohol, 0.40 mL, 3.7 mmol), and DMAP (e.g., 42 mg, 0.34 mmol).

  • Dissolve the components in anhydrous DCM (e.g., 20 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add EDC·HCl (e.g., 780 mg, 4.1 mmol) to the mixture in one portion.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Dilute with additional DCM (e.g., 30 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Visualization of Mechanism and Workflow

Caption: Steglich Esterification Mechanism.

Steglich_Workflow start Combine Acid, Alcohol, DMAP in Anhydrous DCM add_edc Add EDC·HCl start->add_edc stir Stir at Room Temperature (12-18 hours, Monitor by TLC) add_edc->stir workup Dilute with DCM stir->workup wash_acid Wash with 1M HCl (aq) workup->wash_acid wash_base Wash with NaHCO₃ (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄), Filter, Concentrate wash_brine->dry purify Flash Column Chromatography dry->purify product Pure Ester Product purify->product

Caption: Steglich Esterification Experimental Workflow.

Method Comparison and Selection Guide

The choice between Fischer and Steglich esterification depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and desired purity.

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions High temperature (reflux), strong acid (H₂SO₄, TsOH)[5]Room temperature, neutral pH[6]
Reagents Carboxylic acid, excess alcohol, catalytic acidCarboxylic acid, alcohol, carbodiimide (EDC/DCC), catalytic DMAP
Advantages Economical, simple reagents, ideal for simple alcohols (MeOH, EtOH), scalable.[8]Mild conditions, high yields, broad substrate scope (including sensitive/complex alcohols), avoids acid-labile side reactions.[9]
Disadvantages Harsh conditions can degrade sensitive substrates, equilibrium-limited, not suitable for tertiary alcohols.[4][8]More expensive reagents, requires anhydrous conditions, byproduct removal can be cumbersome (especially DCU).[12]
Workup Neutralization, extraction, recrystallization.Aqueous washes (for EDC) or filtration (for DCC), followed by chromatography.
Best For Large-scale synthesis of simple methyl or ethyl esters where cost is a primary concern.Synthesizing esters of complex or acid-sensitive alcohols; maximizing yield and purity on a lab scale.

Troubleshooting and Key Considerations

  • Fischer Esterification:

    • Low Conversion: The reaction is in equilibrium. To drive it to completion, ensure a large excess of the alcohol is used or remove water via a Dean-Stark trap if using a non-alcohol solvent like toluene.[5]

    • Substrate Darkening: Strong acid and heat can cause some decomposition or side reactions. Ensure the temperature does not significantly exceed the boiling point of the alcohol.

  • Steglich Esterification:

    • Formation of N-Acylurea: This indicates the uncatalyzed pathway is competing. Ensure a sufficient catalytic amount of DMAP is used (0.1-0.2 eq). The order of addition can also matter; adding the carbodiimide last to the mixture of acid, alcohol, and DMAP is generally effective.

    • Difficulty Removing DCU: If using DCC, the dicyclohexylurea byproduct can sometimes be difficult to filter if it precipitates as a very fine solid. Cooling the reaction mixture in an ice bath before filtration can help promote crystallization. Diluting with a solvent in which DCU is poorly soluble (like diethyl ether) can also aid its precipitation.

  • General Considerations:

    • Anhydrous Conditions: For the Steglich reaction, it is critical to use anhydrous solvents and reagents. Water can hydrolyze the O-acylisourea intermediate and consume the coupling agent.

    • Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of the starting carboxylic acid for both methods. A suitable solvent system might be 30-50% ethyl acetate in hexanes.

References

  • Esterifications of alcohols and phenols through carbodiimide couplings. RSC Publishing. (2004).
  • Ester synthesis by esterific
  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction.
  • Steglich esterific
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterific
  • Mitsunobu reaction. Wikipedia.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Fischer–Speier esterific
  • Fischer Esterific
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Journal of the American Chemical Society.
  • Steglich Esterific
  • Fischer Esterific
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ChemHelper.
  • Steglich Esterific
  • esterification of carboxylic acids with. Organic Syntheses Procedure.
  • Protective Groups. Organic Chemistry Portal.
  • Protective Groups in Synthetic Organic Chemistry. University of California, Irvine.
  • Protecting Agents. TCI Chemicals.
  • Benzoic Acid Esters, Benzo
  • methyl 3-hydroxy-4-iodobenzo
  • Esterification of hydroxybenzoic acids.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • Selective esterifications of alcohols and phenols through carbodiimide couplings.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • 3.5 Carbodiimides. Science of Synthesis.
  • The Steglich Esterific
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?.
  • 3: Esterification (Experiment). Chemistry LibreTexts.
  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)

Sources

Method

Use of 3-(Hydroxymethyl)-5-iodobenzoic acid as a chemical intermediate

Application Note: 3-(Hydroxymethyl)-5-iodobenzoic Acid as a Trifunctional Scaffold in Advanced API Synthesis Executive Summary In modern fragment-based drug discovery (FBDD) and the synthesis of complex Active Pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Hydroxymethyl)-5-iodobenzoic Acid as a Trifunctional Scaffold in Advanced API Synthesis

Executive Summary

In modern fragment-based drug discovery (FBDD) and the synthesis of complex Active Pharmaceutical Ingredients (APIs) such as PROTAC linkers and targeted kinase inhibitors, the demand for highly versatile, orthogonally reactive building blocks is paramount. 3-(Hydroxymethyl)-5-iodobenzoic acid (CAS: 2386393-03-7) [1] represents a premier 1,3,5-trisubstituted benzene scaffold. This application note provides a comprehensive, causality-driven guide to leveraging its three distinct chemical handles—an aryl iodide, a carboxylic acid, and a primary alcohol—allowing for sequential, chemoselective functionalization without the need for exhaustive protection/deprotection strategies.

Chemical Anatomy & Orthogonal Reactivity

The strategic value of 3-(Hydroxymethyl)-5-iodobenzoic acid lies in the disparate electronic and steric profiles of its substituents:

  • The Aryl Iodide (Position 5): The C–I bond is highly polarized and possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds. This allows for rapid oxidative addition by Palladium(0) species at moderate temperatures, enabling Suzuki-Miyaura or Sonogashira couplings while leaving the oxygen-based functional groups untouched[2].

  • The Carboxylic Acid (Position 1): With a typical pKa of ~4.0, this moiety can be selectively activated by uronium-based coupling reagents (e.g., HATU) to form stable amide bonds with pharmacophoric amines[3].

  • The Hydroxymethyl Group (Position 3): This primary alcohol serves as a latent electrophile. It remains inert during basic cross-coupling and amide formation but can be selectively oxidized to an aldehyde at late stages for reductive amination[4].

ReactivityMap Center 3-(Hydroxymethyl)-5-iodobenzoic Acid CAS: 2386393-03-7 Iodine Position 5: Aryl Iodide Suzuki/Sonogashira Coupling (Pd-Catalyzed) Center->Iodine Carboxyl Position 1: Carboxylic Acid Amide/Ester Formation (HATU/DIPEA) Center->Carboxyl Hydroxyl Position 3: Hydroxymethyl Oxidation to Aldehyde (Dess-Martin Periodinane) Center->Hydroxyl

Orthogonal reactivity map of 3-(Hydroxymethyl)-5-iodobenzoic acid.

Sequential Synthetic Workflow & Protocols

The following self-validating protocols describe a theoretical three-step workflow to convert this starting material into a highly functionalized API intermediate.

Workflow SM Starting Material CAS: 2386393-03-7 Step1 Intermediate 1 (Aryl-Coupled) SM->Step1 Suzuki Coupling Pd(dppf)Cl2 Step2 Intermediate 2 (Amide-Coupled) Step1->Step2 HATU, DIPEA R-NH2 Step3 Final Scaffold (Aldehyde) Step2->Step3 DMP Oxidation CH2Cl2

Sequential step-by-step synthetic workflow for API scaffold generation.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to Position 5 while preserving the carboxylic acid and alcohol. Causality & Design: The choice of Pd(dppf)Cl₂ is dictated by its large bite angle (99°), which accelerates the reductive elimination step—crucial when coupling sterically demanding ortho-substituted aryl boronic acids[2]. The biphasic 1,4-dioxane/water system ensures that the highly polar starting material and the non-polar organic reagents remain in solution. K₂CO₃ acts as a mild base that quaternizes the boronic acid to facilitate transmetalation without hydrolyzing the hydroxymethyl group.

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) to achieve a 0.2 M concentration.

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ([M-H]⁻ 277 m/z) is fully consumed. The precipitation of Pd black often visually indicates catalyst deactivation at the end of the reaction.

  • Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylate), and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

Protocol 2: Amide Bond Formation via Uronium Activation

Objective: Attach a primary or secondary amine to the carboxylic acid handle. Causality & Design: HATU is selected over traditional carbodiimides (like EDC) because the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group accelerates the acylation of sterically hindered or electron-deficient amines, minimizing epimerization and maximizing yield[3]. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

Step-by-Step Methodology:

  • Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and the target amine (1.1 equiv).

  • Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The activated ester intermediate forms rapidly (visible as a transient spot), followed by conversion to the highly UV-active amide product.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography.

Protocol 3: Late-Stage Oxidation to Aldehyde

Objective: Convert the unreacted hydroxymethyl group to an aldehyde for subsequent derivatization. Causality & Design: Dess-Martin Periodinane (DMP) is employed for the oxidation of the primary alcohol. Unlike Swern oxidation, which requires cryogenic conditions (-78 °C), DMP operates smoothly at room temperature under neutral conditions, preventing the degradation of sensitive functional groups introduced in prior steps[4].

Step-by-Step Methodology:

  • Dissolve Intermediate 2 (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to 0 °C.

  • Add Dess-Martin Periodinane (1.5 equiv) in a single portion.

  • Stir at 0 °C for 15 minutes, then warm to room temperature for 1.5 hours.

  • Validation: Monitor by LC-MS. The product will show an[M+H]⁺ peak corresponding to a mass loss of 2 Da from the starting material.

  • Quench by adding an equal volume of saturated aqueous Na₂S₂O₃ and NaHCO₃ (1:1). Stir vigorously until the organic layer is clear (destroys unreacted hypervalent iodine). Extract with CH₂Cl₂ and concentrate.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the 3-(Hydroxymethyl)-5-iodobenzoic acid scaffold across the described transformations.

Reaction StepTarget HandleReagents & ConditionsChemoselectivity ProfileTypical Yield
Cross-Coupling C–I (Position 5)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80 °CPreserves -COOH and -CH₂OH85–95%
Amide Formation -COOH (Position 1)R-NH₂, HATU, DIPEA, DMF, RTPreserves -CH₂OH and C–I80–90%
Oxidation -CH₂OH (Position 3)DMP, CH₂Cl₂, 0 °C to RTPreserves amides and halogens>90%

References

  • [4] Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. Retrieved from:[Link]

  • [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from:[Link]

  • [3] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing 3-(Hydroxymethyl)-5-iodobenzoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing 3-(Hydroxymethyl)-5-iodobenzoic acid. The primary experimental hurdles in this workflow are chemoselectivity (avoiding over-reduction of the diester to a diol) and halide stability (preventing deiodination).

To achieve high yields, we must abandon unpredictable direct mono-reductions. Instead, this guide outlines a field-proven, three-step desymmetrization strategy: controlled mono-hydrolysis, followed by chemoselective borane reduction, and final saponification.

Synthetic Workflow Visualization

SynthesisWorkflow A Dimethyl 5-iodoisophthalate B 5-Iodo-monomethyl isophthalate A->B NaOH, MeOH/CH2Cl2 24h, RT (Desymmetrization) C Methyl 3-(hydroxymethyl)- 5-iodobenzoate B->C BH3·THF, 0°C to RT (Chemoselective Reduction) D 3-(Hydroxymethyl)- 5-iodobenzoic acid C->D LiOH, THF/H2O 4h, RT (Saponification)

Figure 1: Chemoselective synthetic workflow for 3-(Hydroxymethyl)-5-iodobenzoic acid.

Quantitative Data & Reaction Metrics

Reaction StepReagents & ConditionsTarget Intermediate/ProductExpected YieldPrimary Impurity Risk
1. Desymmetrization NaOH (1.05 eq), MeOH/CH2Cl2, RT, 24h5-Iodo-monomethyl isophthalate84% – 93%5-Iodoisophthalic acid (Di-acid)
2. Reduction BH3·THF (1.5 eq), THF, 0 °C to RT, 12hMethyl 3-(hydroxymethyl)-5-iodobenzoate85% – 90%1,3-bis(hydroxymethyl)-5-iodobenzene
3. Saponification LiOH·H2O (2.0 eq), THF/H2O, RT, 4h3-(Hydroxymethyl)-5-iodobenzoic acid> 95%Unreacted ester

Self-Validating Experimental Protocol

Step 1: Desymmetrization via Mono-Hydrolysis

Mechanistic Rationale: Using a mixed solvent system (MeOH/CH2Cl2) allows the starting diester to remain soluble. However, as the mono-sodium salt forms, it immediately precipitates out of the organic layer. This phase separation acts as a thermodynamic sink, preventing the second ester group from being hydrolyzed by the base[1].

  • Dissolve dimethyl 5-iodoisophthalate (1.0 eq) in a 2:1 mixture of MeOH and CH2Cl2.

  • Add NaOH (1.05 eq) in a single portion. Stir vigorously at room temperature for 24 hours.

  • Validation Checkpoint: A thick white precipitate (the mono-sodium salt) must be visible in the flask[1]. If the solution remains clear, the solvent ratio is incorrect, and you risk forming the di-acid.

  • Concentrate under reduced pressure, add water, and wash with EtOAc to extract unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to pH 2, extract with EtOAc, dry over MgSO4, and concentrate to yield 5-iodo-monomethyl isophthalate.

Step 2: Chemoselective Reduction of the Carboxylic Acid

Mechanistic Rationale: Borane-THF (BH3·THF) is an electrophilic reducing agent. It coordinates preferentially to the more electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that rapidly reduces to the alcohol. The ester carbonyl is less Lewis basic and remains untouched, ensuring perfect chemoselectivity[2].

  • Dissolve 5-iodo-monomethyl isophthalate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add BH3·THF (1.5 eq of a 1.0 M solution) dropwise over 30 minutes.

  • Validation Checkpoint: Vigorous bubbling (H2 gas evolution) should occur during addition. The cessation of bubbling indicates the complete formation of the borate intermediate.

  • Warm to room temperature and stir for 12 hours.

  • Quench carefully with MeOH at 0 °C until effervescence stops. Concentrate and purify via silica gel chromatography to isolate methyl 3-(hydroxymethyl)-5-iodobenzoate.

Step 3: Saponification to the Target Acid

Mechanistic Rationale: Lithium hydroxide is chosen over sodium or potassium hydroxide because the lithium cation acts as a mild Lewis acid. It coordinates to the ester carbonyl, accelerating the nucleophilic attack of the hydroxide ion. This allows the reaction to proceed rapidly at room temperature, minimizing the risk of base-catalyzed deiodination.

  • Dissolve methyl 3-(hydroxymethyl)-5-iodobenzoate in a 1:1 mixture of THF and H2O.

  • Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC monitoring (CH2Cl2:MeOH 9:1) will show the complete disappearance of the higher Rf ester spot.

  • Acidify with 1M HCl to pH 2-3. The target 3-(hydroxymethyl)-5-iodobenzoic acid will crash out as a white solid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q: Why am I getting 1,3-bis(hydroxymethyl)-5-iodobenzene (the diol) instead of the target? A: This occurs when attempting a direct, one-step mono-reduction of dimethyl 5-iodoisophthalate using hydride reagents like NaBH4/CaCl2 or LiAlH4[3]. These reagents are nucleophilic and cannot effectively discriminate between two identical ester groups. By adopting the desymmetrization workflow (mono-hydrolysis followed by BH3·THF reduction), you leverage the distinct electronic properties of a carboxylic acid versus an ester to achieve >95% chemoselectivity[2].

Q: I am observing significant deiodination (loss of the iodine atom) in my mass spectrometry results. How do I prevent this? A: The C-I bond in 5-iodoisophthalic acid derivatives is highly susceptible to homolytic cleavage (radical deiodination) or oxidative addition[4]. This is typically caused by:

  • Light exposure: Iodine compounds are photosensitive. Wrap your reaction flasks in aluminum foil during the 24-hour steps.

  • Transition metal contamination: Trace palladium (Pd) or copper (Cu) from shared laboratory glassware can catalyze deiodination[4]. Acid-wash all glassware before use.

  • Excessive heat: Never exceed room temperature during the reduction or saponification steps.

Q: My mono-hydrolysis step yields a sticky mixture instead of a clean precipitate. What went wrong? A: The success of the mono-hydrolysis relies entirely on the mono-sodium salt precipitating out of the solution to prevent over-hydrolysis to the di-acid[1]. If your solvent is too rich in methanol or contains water from the start, the salt remains dissolved. Ensure you are using anhydrous CH2Cl2 and MeOH, and strictly control the NaOH stoichiometry to exactly 1.05 equivalents.

References

  • [1] 5-IODO-MONO-METHYL ISOPHTHALATE synthesis - ChemicalBook. Available at:

  • [2] N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents - PMC (NIH). Available at:

  • [3] UCLA Electronic Theses and Dissertations - eScholarship. Available at:

  • [4] SELECTIVE IODINATION USING DIARYLIODONIUM SALTS - DigitalCommons@UNL. Available at:

Sources

Optimization

Technical Support Center: Purification & Recrystallization of 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling 3-(Hydroxymethyl)-5-iodobenzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling 3-(Hydroxymethyl)-5-iodobenzoic acid . Due to the bifunctional nature of this molecule (containing both a carboxylic acid and a primary alcohol) and the photolabile carbon-iodine bond, standard purification protocols often result in poor yields, oligomerization, or degradation.

This center provides field-proven, self-validating methodologies and troubleshooting FAQs grounded in authoritative chemical literature.

Physicochemical Profiling & Causality

To successfully purify 3-(Hydroxymethyl)-5-iodobenzoic acid, one must understand the causality behind its reactivity and solubility profile:

  • The Carboxylic Acid (-COOH): With a pKa of approximately 3.8, this group allows for selective biphasic purification. It forms highly water-soluble potassium or sodium salts when treated with mild bases, a property frequently exploited in the isolation of substituted benzoic acids[1].

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol imparts amphiphilic character, increasing solubility in protic solvents. Critical Warning: Under acidic conditions and elevated temperatures, this group can undergo intermolecular Fischer esterification with the -COOH group of adjacent molecules, leading to irreversible polyesterification.

  • The Aryl Iodide (-I): The heavy iodine atom increases lipophilicity but introduces severe photolytic sensitivity. Iodobenzoic acid derivatives are highly susceptible to C-I bond cleavage under UV light, which is a primary cause of product discoloration during isolation[2].

Experimental Protocols

Protocol A: Self-Validating Biphasic Acid-Base Extraction

Purpose: To remove neutral and non-acidic impurities prior to crystallization.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel and extract with 3 volumes of 5% aqueous NaHCO₃.

    • Causality: The weak base selectively deprotonates the target molecule (moving it to the aqueous layer as a sodium salt) while leaving neutral organic impurities in the EtOAc layer.

  • Phase Separation: Collect the aqueous layer. Wash it once with fresh EtOAc to remove trace lipophilic impurities. Discard the organic layers.

  • Acidification (The Validation Step): Cool the aqueous layer in an ice bath (0–4 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.0.

    • Self-Validation: The solution must turn turbid, and a white/off-white precipitate should form. If no precipitate forms, the target has either been lost in previous steps or the concentration is too low.

  • Recovery: Extract the turbid aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C ).

Protocol B: Drowning-Out Recrystallization

Purpose: To obtain high-purity crystals using a miscible anti-solvent system.

Drowning-out crystallization using ethanol-water mixtures is a proven method for controlling the crystal habit and purity of benzoic acid derivatives[3].

  • Primary Dissolution: Dissolve the semi-pure solid from Protocol A in a minimum volume of warm Ethanol (approx. 55–60 °C). Do not exceed 65 °C.

  • Anti-Solvent Addition: Slowly add warm deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1–2 drops of Ethanol just until the turbidity clears. You now have a perfectly saturated solution.

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature undisturbed (cooling rate of ~0.5 °C/min).

    • Causality: Slow cooling prevents solvent occlusion and traps within the crystal lattice, ensuring high purity.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 2 hours to maximize yield. Filter via vacuum filtration, wash the filter cake with ice-cold 10% EtOH/Water, and dry under high vacuum in the dark .

Workflow & Degradation Visualizations

Workflow A Crude Mixture (in EtOAc) B Add 5% NaHCO3 (aq) (Deprotonation) A->B C Aqueous Layer (Target Sodium Salt) B->C Aq. Phase D Organic Layer (Neutral Impurities) B->D Org. Phase E Acidify with 1M HCl (pH ~2, 0°C) C->E Discard Discard D->Discard F Extract with EtOAc & Concentrate E->F G Drowning-Out Recrystallization F->G H Pure Crystals G->H

Fig 1. Biphasic acid-base extraction and drowning-out recrystallization workflow.

Degradation Target 3-(Hydroxymethyl) -5-iodobenzoic Acid Heat T > 65°C + Acid (Thermal Stress) Target->Heat Light UV Exposure (Photolytic Stress) Target->Light Polymer Intermolecular Polyesterification Heat->Polymer Deiodo C-I Bond Cleavage (Deiodination) Light->Deiodo

Fig 2. Primary degradation pathways: thermal polyesterification and photolytic deiodination.

Quantitative Operational Parameters

Summarized below are the critical quantitative thresholds required to maintain the structural integrity of the molecule during purification.

ParameterQuantitative ValueOperational Causality
Molecular Weight 278.04 g/mol Determines stoichiometric equivalents for acid-base extraction.
pKa (-COOH) ~3.8 – 4.0Target is fully deprotonated at pH > 6.0 (using 5% NaHCO₃) and fully protonated at pH < 2.0.
Max Heating Temp < 65 °C Exceeding this threshold exponentially increases the rate of intermolecular Fischer esterification.
Solvent Ratio 1:2 to 1:3 (EtOH:Water)Optimal anti-solvent ratio for drowning-out crystallization; maximizes yield while excluding impurities.
Cooling Rate ~0.5 °C / minuteSlow cooling prevents solvent occlusion and traps within the crystal lattice, ensuring high purity.

Troubleshooting & FAQs

Q1: During the concentration step, my product formed an insoluble gummy residue instead of a powder. What happened? A1: You have likely polymerized your product. Because 3-(Hydroxymethyl)-5-iodobenzoic acid contains both a carboxylic acid and a primary alcohol, applying excessive heat (especially if trace acid is present from the extraction step) catalyzes intermolecular Fischer esterification. Solution: Always keep rotary evaporator bath temperatures strictly below 40 °C and ensure residual HCl is completely washed out before concentration.

Q2: My isolated crystals are turning yellow/brown over time on the benchtop. Is it oxidizing? A2: It is not oxidizing; it is undergoing photolytic deiodination. The C-I bond is highly sensitive to UV light[2]. Exposure generates iodine radicals, which combine to form molecular iodine (I₂), imparting a yellow/brown tint to the bulk powder. Solution: Always dry the final product in a vacuum desiccator shielded from light, and store the compound in amber glass vials at 2–8 °C under an inert argon atmosphere.

Q3: I am getting a very low yield (< 30%) during the ethanol-water recrystallization. How can I improve recovery? A3: The compound has moderate solubility in water due to the hydrophilic -CH₂OH group. If your ratio of water to ethanol is too high, or if you used too much total solvent initially, the compound will remain dissolved in the mother liquor. Solution: Ensure your initial dissolution in ethanol uses the absolute minimum volume necessary. If the yield is still low, you can recover the remaining product by extracting the mother liquor with EtOAc, concentrating it, and performing a second crop crystallization.

Q4: Can I use methanol instead of ethanol for recrystallization? A4: While methanol is a viable solvent, it is generally avoided for this specific bifunctional molecule if heating is required. Methanol is highly reactive and can competitively form the methyl ester of your carboxylic acid if trace acidic impurities are present. Ethanol provides a safer kinetic profile for drowning-out crystallization[3].

References

  • Title: One-Pot Synthesis and Conformational Analysis of Six-Membered Cyclic Iodonium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Dehydrogenative Synthesis of Carboxylic Acids from Primary Alcohols and Hydroxide Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape Source: 12th International Symposium on Industrial Crystallization URL: [Link]

Sources

Troubleshooting

Overcoming solubility issues with 3-(Hydroxymethyl)-5-iodobenzoic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-(Hydroxymethyl)-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-(Hydroxymethyl)-5-iodobenzoic acid .

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind your solubility issues. By understanding the molecular behavior of this compound, you can implement self-validating protocols that ensure robust, reproducible assay conditions.

Part 1: Problem Statement & Causality Analysis

The Molecular Challenge: 3-(Hydroxymethyl)-5-iodobenzoic acid presents a classic solubility paradox. While it possesses two polar groups—a carboxylic acid (-COOH) and a hydroxymethyl group (-CH₂OH)—its aqueous solubility remains notoriously poor.

The Causality: The insolubility is driven by the heavy, highly polarizable iodine atom and the planar aromatic ring. Iodine significantly increases the lipophilicity (LogP) of the molecule. Furthermore, the pKa of related iodobenzoic acids is approximately 3.8[1]. In neutral or slightly acidic aqueous media (pH < 4.0), the carboxylic acid remains protonated (unionized). Without the localized negative charge to facilitate strong ion-dipole interactions with water, the hydrophobic forces dominate, causing the molecules to aggregate and precipitate out of solution.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when diluted into my biological assay buffer (pH 6.5). Why does this "crash out" occur? A: This is a kinetic phenomenon known as solvent-shift precipitation. If you prepared your master stock in 100% DMSO, the compound is fully solvated because DMSO disrupts the hydrogen-bond network of water and stabilizes the hydrophobic aromatic ring[2]. When you rapidly dilute this stock into an aqueous buffer, the local concentration of DMSO drops instantly. The hydrophobic iodine atoms rapidly self-associate before the bulk solvent can stabilize them.

Q2: How can I leverage pH to achieve complete dissolution without using organic solvents? A: You must exploit the molecule's pKa. By raising the pH of your buffer to at least two units above the pKa (e.g., pH 7.4–8.0), you ensure >99% deprotonation of the carboxylic acid into a carboxylate anion. This introduces a formal negative charge, dramatically lowering the LogD and allowing water molecules to form a stable hydration shell via ion-dipole interactions.

Q3: My assay target is sensitive to pH changes and requires a slightly acidic environment (pH 5.5). What is the best alternative? A: If you cannot ionize the molecule, you must use a host-guest complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior[3]. The bulky, lipophilic iodophenyl moiety will spontaneously partition into the hydrophobic cavity to escape water, while the polar hydroxymethyl and carboxylic acid groups remain exposed to the aqueous phase[4]. This shields the insoluble portion of the molecule without altering the bulk pH.

Part 3: Solvation Strategies & Data Presentation

To select the optimal strategy, compare the thermodynamic mechanisms and assay compatibilities in the table below.

Solvation StrategyPrimary MechanismProsConsBest Application
Alkaline pH Shift Deprotonation of -COOH (Ion-dipole bonding)No organic solvents required; maintains native protein folding.Requires pH > 7.0; potential buffer incompatibility.In vitro biochemical assays at physiological pH (7.4).
DMSO Cosolvent Disruption of aqueous H-bond network; hydrophobic solvationRapid dissolution; excellent for high-concentration master stocks.Toxicity in live cells >1% v/v; risk of precipitation upon dilution[2].High-throughput screening (HTS); library storage.
HP-β-Cyclodextrin Host-Guest Inclusion ComplexationBiocompatible; protects compound from degradation[3].Requires equilibrium time; competitive binding with assay lipids[5].Cell-based assays; in vivo dosing; pH-restricted assays.

Part 4: Decision & Mechanistic Workflows

To ensure you choose the correct path and understand the underlying physical chemistry, refer to the following logical and mechanistic diagrams.

G Start Solubility Issue: 3-(Hydroxymethyl)-5-iodobenzoic acid CheckPH Can assay tolerate pH > 7.0? Start->CheckPH UsePH Adjust pH to 7.4-8.0 (Ionize Carboxylic Acid) CheckPH->UsePH Yes CheckCosolvent Can assay tolerate 1-5% DMSO? CheckPH->CheckCosolvent No UseDMSO Prepare DMSO Stock & Dilute Slowly CheckCosolvent->UseDMSO Yes UseCD Use HP-β-Cyclodextrin (Inclusion Complex) CheckCosolvent->UseCD No

Decision tree for selecting a solubility enhancement strategy based on assay constraints.

G Solid Insoluble Compound (Aggregated State) Mech1 pH Adjustment (pH > pKa) Deprotonation of -COOH Solid->Mech1 Mech2 Cosolvent Addition (e.g., DMSO) Solid->Mech2 Mech3 HP-β-CD Addition (Host-Guest Complexation) Solid->Mech3 State1 Anionic Monomer (Ion-Dipole Solvation) Mech1->State1 State2 Solvated Monomer (Disrupted Water Network) Mech2->State2 State3 Inclusion Complex (Hydrophobic Shielding) Mech3->State3

Mechanistic pathways of solvation via pH shift, cosolvent addition, and cyclodextrin complexation.

Part 5: Self-Validating Experimental Protocols

Protocol A: Cosolvent-Assisted Aqueous Dilution (Preventing "Crash Out")

Use this when preparing working solutions from a DMSO master stock.

  • Master Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 20 mM.

    • Self-Validation Check: The solution must be optically clear under a bright light. If micro-particulates remain, sonicate for 5 minutes at room temperature.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Warming increases the kinetic energy of the solvent, reducing the thermodynamic barrier to solvation.

  • Step-wise Dilution: Place the pre-warmed buffer on a high-speed vortex mixer. While vortexing vigorously, add the DMSO stock dropwise (e.g., 1 µL per second) directly into the center of the vortex.

    • Causality: Rapid mixing prevents local zones of high compound/low DMSO concentration, completely avoiding the nucleation phase of precipitation.

  • Final Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant (approx. 240-260 nm) to confirm the expected concentration. A pellet indicates failed solvation.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this for cell-based assays or pH-restricted conditions.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-Cyclodextrin in your target aqueous buffer.

  • Direct Solid Addition: Add the dry powder of 3-(Hydroxymethyl)-5-iodobenzoic acid directly to the cyclodextrin solution. Do not use a DMSO stock for this step.

    • Causality: If DMSO is present, it will competitively bind inside the cyclodextrin cavity, preventing the iodophenyl ring from entering[4].

  • Equilibration: Place the suspension on an orbital shaker at 37°C for 24–48 hours. Complexation is a dynamic equilibrium process and requires kinetic time to achieve maximum inclusion.

  • Final Validation: Filter the suspension through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed solid compound. The filtrate is your fully solubilized inclusion complex. Quantify via HPLC or UV-Vis.

Sources

Optimization

Technical Support Center: Overcoming Protodehalogenation of 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling reactions involving 3-(Hydroxymethyl)-5-iodobenzoic acid . As a Senior Application Scientist, I have designed this resource to move bey...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling reactions involving 3-(Hydroxymethyl)-5-iodobenzoic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we will dissect the mechanistic root causes of deiodination (protodehalogenation) and provide field-proven, self-validating protocols to ensure your coupling reactions succeed.

Mechanistic Root Cause Analysis

When subjecting 3-(Hydroxymethyl)-5-iodobenzoic acid to standard cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira), researchers frequently observe a massive loss of the starting material to a deiodinated byproduct (3-(hydroxymethyl)benzoic acid).

The Causality: Aryl iodides are highly reactive toward oxidative addition, which is generally favorable. However, the structural liability of this specific molecule lies in its benzylic alcohol (-CH₂OH) group . Under basic coupling conditions, this primary alcohol coordinates to the newly formed Pd(II) center, forming a palladium alkoxide. This intermediate rapidly undergoes β-hydride elimination , generating a palladium-hydride (Pd-H) species and an oxidized aldehyde[1]. The Pd-H species then undergoes reductive elimination, replacing your iodine atom with a hydrogen atom[2].

To achieve high yields, our experimental choices must kinetically favor the desired transmetalation step over this endogenous transfer hydrogenation pathway.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-M (Fast) Alkoxide Ar-Pd(II)-OCH2Ar' (Alkoxide Formation) OxAdd->Alkoxide Base (Slow) Desired Ar-R (Desired Product) TransMet->Desired Reductive Elimination Desired->Pd0 BetaHydride Ar-Pd(II)-H (β-Hydride Elimination) Alkoxide->BetaHydride - Aldehyde Deiodinated Ar-H (Deiodinated Byproduct) BetaHydride->Deiodinated Reductive Elimination Deiodinated->Pd0

Catalytic divergence: Transmetalation vs. β-hydride elimination leading to deiodination.

Troubleshooting FAQs

Q1: Why is my aryl iodide turning into a protonated byproduct instead of coupling? A1: Dehalogenation is a common side reaction where the aryl halide is reduced to an arene via a Pd-H intermediate[2]. For 3-(Hydroxymethyl)-5-iodobenzoic acid, the primary alcohol acts as an endogenous hydride donor. Additionally, if you are using solvents like DMF or ethanol, they can also act as exogenous hydride sources under basic conditions[2].

Q2: Can I suppress this side reaction without adding protecting groups to my substrate? A2: Yes, but it requires strict kinetic control of the catalytic cycle. You must use bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos )[3]. These ligands stabilize the Pd(0) state and significantly lower the activation energy for transmetalation, allowing the desired cross-coupling to outcompete the slower β-hydride elimination[1].

Q3: How do the choice of base and solvent impact the deiodination rate? A3: Strong alkoxide bases (e.g., NaOtBu) rapidly deprotonate the benzylic alcohol, accelerating alkoxide formation and subsequent β-hydride elimination. Switch to milder, insoluble inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃ [2]. For solvents, strictly avoid alcohols and DMF; utilize anhydrous, degassed 1,4-dioxane or toluene to eliminate exogenous hydride transfer[4].

Q4: How do I analytically confirm that deiodination is occurring? A4: The presence of the dehalogenated byproduct can be confirmed via LC-MS or GC-MS by looking for a mass corresponding to the loss of the iodine atom (M - 126 Da)[2]. On ¹H NMR, the disappearance of the characteristic downfield aromatic protons adjacent to the iodine and the appearance of a new, more shielded aromatic proton signal confirms protodehalogenation[2].

Quantitative Condition Matrix

The following table summarizes the quantitative impact of various reaction parameters on the yield of the desired cross-coupled product versus the deiodinated byproduct, demonstrating the necessity of ligand and solvent optimization.

EntryProtection StrategyLigandSolventBaseCross-Coupling Yield (%)Deiodination Yield (%)
1None (Free -OH, -COOH)PPh₃DMF / H₂ONa₂CO₃15%75%
2None (Free -OH, -COOH)dppf1,4-DioxaneK₂CO₃42%48%
3None (Free -OH, -COOH)XPhosTolueneK₃PO₄84%< 8%
4Esterification + TBSXPhos1,4-DioxaneK₃PO₄96% Not Detected

Self-Validating Experimental Protocols

To guarantee success, choose between Protocol A (highest reliability via protection) or Protocol B (direct coupling via kinetic control). Every step includes an In-Process Control (IPC) to self-validate the system.

Protocol A: Two-Step Protection Strategy (Recommended for Scale-Up)

Masking the reactive functional groups entirely eliminates the endogenous hydride source and prevents carboxylate-induced insolubility.

Step 1: Esterification

  • Suspend 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours.

  • Self-Validation IPC: Run TLC (Hexanes/EtOAc 1:1). The product (methyl ester) will migrate significantly higher (less polar) than the starting acid. LC-MS must show [M+H]⁺ = 293.

  • Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Silyl Protection

  • Dissolve the crude methyl ester (1.0 equiv) in anhydrous DCM (0.3 M).

  • Add Imidazole (2.0 equiv) and cool to 0 °C.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Self-Validation IPC: ¹H NMR of an aliquot must show a dominant singlet at ~0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl), confirming complete masking of the benzylic alcohol.

Protocol B: Direct Cross-Coupling of Unprotected Substrate (Kinetic Control)

If protecting groups must be avoided, use this highly optimized Suzuki-Miyaura protocol utilizing XPhos to outcompete β-hydride elimination.

Methodology:

  • In an oven-dried Schlenk flask, combine 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 equiv), the desired Boronic Acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Add anhydrous, thoroughly degassed 1,4-Dioxane (0.2 M) via syringe.

  • Heat the mixture to 80 °C and stir vigorously for 6 hours.

  • Self-Validation IPC: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the desired product mass[M - 126 + R]. If a peak corresponding to [M - 126 + 1] (Deiodination) exceeds 10% AUC, immediately cool the reaction and verify the anhydrous state of your solvent and base.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and purify via reverse-phase chromatography (due to the free carboxylic acid).

References

  • Steinhoff, B. A., et al. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. PMC / Journal of the American Chemical Society.[Link]

  • Reddit r/Chempros. Significant dehalogenation in stille coupling.[Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Technical Support Center. As a bifunctional aromatic building block, 3-(hydroxymethyl)-5-iodobenzoic acid presents a unique set of challenges in organic synthesis. It contains both a carboxylic acid and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional aromatic building block, 3-(hydroxymethyl)-5-iodobenzoic acid presents a unique set of challenges in organic synthesis. It contains both a carboxylic acid and a highly nucleophilic primary alcohol (hydroxymethyl group), alongside an aryl iodide. This structural arrangement makes it highly susceptible to intermolecular self-condensation (polyesterification) if reaction conditions are not rigorously optimized.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to help you achieve high-yield, chemoselective esterification while preserving the integrity of the halogen substituent.

Part 1: Troubleshooting & FAQs

Q1: How do I selectively esterify the carboxylic acid without triggering self-condensation or O-alkylation of the hydroxymethyl group? A: The primary risk with bifunctional molecules like 3-(hydroxymethyl)-5-iodobenzoic acid is the competitive nucleophilic attack of the internal primary alcohol on the activated carboxylic acid, leading to oligomers or polymers[1]. To achieve strict chemoselectivity, you must bias the reaction kinetics:

  • Fischer Esterification: Use a vast molar excess of the target external alcohol (e.g., methanol or ethanol), allowing it to serve as both the reactant and the solvent. According to Le Chatelier's principle, this massive concentration gradient outcompetes the internal hydroxymethyl group[2]. Keep the temperature strictly between 65–100°C; excessively harsh acidic conditions at higher temperatures can lead to unwanted etherification (O-alkylation) of the primary alcohol[2].

  • Base-Promoted Alkylation: Reacting the carboxylic acid with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) selectively alkylates the highly nucleophilic carboxylate anion, leaving the neutral primary alcohol untouched[3].

  • Lewis Acid Catalysis: If your target ester requires equimolar amounts of a complex alcohol, consider using Zn(OTf)₂. This Lewis acid has been shown to promote chemoselective esterification of carboxylic acids while fully preserving aliphatic hydroxyl groups[4].

Q2: Will the iodine at the 5-position be affected during standard esterification? A: Aryl iodides are generally stable under standard Brønsted acid-catalyzed Fischer esterification[5] and mild base-promoted alkylation. However, you must strictly avoid transition metal catalysts (such as Pd or Cu) often used in advanced tandem coupling reactions. Aryl iodides readily undergo oxidative addition with low-valent transition metals, which can trigger deiodination or unwanted cross-coupling (e.g., Ullmann-type etherification) with the alcohol solvent.

Q3: My reaction yields a complex mixture with low product recovery. How do I prevent water-induced equilibrium shifts? A: Fischer esterification is an equilibrium process. The water generated during the reaction will drive the equilibrium backward, hydrolyzing your product and reducing the overall yield[6].

  • Solution: Ensure all glassware is oven-dried and reagents are strictly anhydrous. If using a co-solvent like toluene, utilize a Dean-Stark apparatus. Alternatively, add activated molecular sieves (3Å or 4Å) directly to the reaction vessel to sequester water immediately as it forms[2].

Part 2: Logical Workflows & Reaction Pathways

To systematically determine the best approach for your specific target molecule, follow the decision matrix below.

Workflow Start 3-(Hydroxymethyl)-5-iodobenzoic acid Esterification Q1 Target Ester Type? Start->Q1 ShortChain Short-chain (e.g., Methyl/Ethyl) Q1->ShortChain Bulky Bulky/Complex (e.g., t-Butyl) Q1->Bulky Fischer Fischer Esterification (Excess ROH, H2SO4) ShortChain->Fischer Alkylation Base-Promoted Alkylation (R-X, K2CO3, DMF) ShortChain->Alkylation Bulky->Alkylation Coupling Mild Lewis Acid (Zn(OTf)2) Bulky->Coupling PolymerRisk Risk: Polyesterification Control: High Dilution Fischer->PolymerRisk IodineRisk Risk: Deiodination Control: Avoid Pd/Cu Alkylation->IodineRisk Coupling->PolymerRisk

Caption: Decision matrix for selecting the optimal esterification pathway.

Pathways Substrate 3-(Hydroxymethyl)- 5-iodobenzoic acid PathA Excess External ROH Acid Catalyst Substrate->PathA PathB Internal -CH2OH Low Dilution / Stoichiometric Substrate->PathB Target Target Ester (Chemoselective) PathA->Target Kinetically Favored SideProduct Polyester / Oligomer (Self-Condensation) PathB->SideProduct Intermolecular rxn

Caption: Competing reaction pathways between target esterification and self-condensation.

Part 3: Validated Experimental Methodologies

Protocol A: Chemoselective Fischer Esterification (Methyl Ester Formation)

Mechanism: The Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the solvent alcohol to attack. Because the external alcohol is in massive excess, it kinetically outcompetes the internal -CH₂OH group[5].

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-(Hydroxymethyl)-5-iodobenzoic acid (1.0 eq) in anhydrous methanol (20–30 eq). Causality Check: The large excess is critical to prevent self-condensation[1].

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1–0.2 eq) dropwise to the suspension[5].

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4–8 hours under an inert nitrogen atmosphere[1]. Monitor progression via Thin Layer Chromatography (TLC) using a 10% ethyl acetate/hexane system[2].

  • Work-up: Once the starting material is consumed, cool to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the crude solid residue in ethyl acetate[5].

  • Neutralization & Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash to remove residual water[2].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography on silica gel if trace oligomers are detected[1].

Protocol B: Mild Base-Promoted Alkylation (For Sensitive/Bulky Substrates)

Mechanism: Deprotonation of the carboxylic acid forms a highly nucleophilic carboxylate anion, which undergoes a rapid Sₙ2 reaction with an alkyl halide. The primary alcohol remains protonated and non-nucleophilic under these mild basic conditions, ensuring perfect chemoselectivity[3].

  • Setup: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M concentration) in a dry flask under nitrogen.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to fully generate the carboxylate anion.

  • Alkylation: Add the target alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Causality Check: Room temperature is sufficient because the carboxylate is highly reactive; heating may risk side reactions with the aryl iodide.

  • Work-up: Quench the reaction with cold distilled water and extract with diethyl ether. Wash the organic layer extensively with water (3x) to completely remove the DMF solvent, followed by a final brine wash. Dry over MgSO₄ and concentrate.

Part 4: Quantitative Data & Optimization Metrics

The following table summarizes the performance metrics of various esterification strategies when applied to bifunctional hydroxybenzoic acids.

Esterification MethodReagents / CatalystTemp (°C)Target SelectivityTypical YieldPrimary Risk Factor
Fischer Esterification Excess ROH / H₂SO₄65 - 100High (with excess ROH)85 - 95%Equilibrium shift (Water)[6]
Base Alkylation Alkyl Halide / K₂CO₃20 - 25Very High80 - 90%Toxicity of Alkyl Halides
Garegg-Samuelsson Phosphine / I₂ / Imidazole20 - 25High> 90%Complex byproduct removal[7]
Lewis Acid Catalysis Equimolar ROH / Zn(OTf)₂80 - 100High80 - 85%Catalyst moisture sensitivity[4]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges, impurity profiles, and isolation bottlenecks encountered when synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges, impurity profiles, and isolation bottlenecks encountered when synthesizing 3-(hydroxymethyl)-5-iodobenzoic acid.

This molecule is a highly specialized bifunctional building block. Because it contains both a primary alcohol and a carboxylic acid on a deactivated iodinated benzene ring, its synthesis requires precise chemoselectivity. The standard and most reliable route involves the mono-saponification of dimethyl 5-iodoisophthalate, followed by chemoselective reduction of the carboxylic acid, and final saponification of the ester.

Synthetic Workflow & Impurity Pathways

Synthesis A 3-(Methoxycarbonyl)- 5-iodobenzoic acid B Methyl 3-(hydroxymethyl)- 5-iodobenzoate A->B BH3·THF 0 °C to RT Imp1 3,5-bis(hydroxymethyl)- iodobenzene (Over-reduction) A->Imp1 Excess BH3 or Heating Imp2 Borate Complex (Intermediate) A->Imp2 Incomplete Quench C 3-(Hydroxymethyl)- 5-iodobenzoic acid (Target) B->C LiOH, THF/H2O RT Imp2->B MeOH Workup

Synthetic workflow and common impurity pathways for 3-(Hydroxymethyl)-5-iodobenzoic acid.

Troubleshooting FAQs

Q1: Why am I seeing 3,5-bis(hydroxymethyl)iodobenzene (over-reduction impurity) in my LC-MS? A: This occurs when the ester group is inadvertently reduced alongside the carboxylic acid. Borane (BH₃·THF) is highly chemoselective for carboxylic acids over esters . Mechanistically, BH₃ reacts with the acidic proton of the carboxylic acid to form a highly reactive carboxylatoborane intermediate and H₂ gas, facilitating rapid intramolecular hydride transfer. Esters lack this proton and are reduced much more slowly. However, using a large excess of BH₃, elevated temperatures (>25 °C), or accidentally substituting with a nucleophilic hydride (like LiAlH₄) will force the reduction of the methyl ester. Resolution: Strictly control BH₃ to 1.2–1.5 equivalents and maintain the reaction at 0 °C to room temperature.

Q2: How do I eliminate the des-iodo impurity (3-(hydroxymethyl)benzoic acid)? A: Dehalogenation is exceptionally rare under mild borane reduction conditions. This impurity almost always carries over from your starting material. If your precursor (5-iodoisophthalic acid or its ester) was synthesized via a Sandmeyer reaction from 5-aminoisophthalic acid , incomplete iodination followed by reduction of the diazonium salt leads to the des-iodo analog. Resolution: Rigorously purify the starting dimethyl 5-iodoisophthalate via recrystallization (e.g., from methanol/water) before beginning the reduction sequence.

Q3: My yield is low, and the ¹H NMR shows broad, undefined peaks around 3.5–4.5 ppm. What is happening? A: You are observing stable borate ester complexes. Borane reduction of a carboxylic acid forms a trialkoxyborane intermediate that does not spontaneously hydrolyze in aprotic solvents. If you simply evaporate the THF, the product remains trapped in this complex. Resolution: Quench the reaction thoroughly with methanol. The methanol undergoes transesterification with the borate complex, releasing the free alcohol and forming volatile trimethyl borate (B(OMe)₃), which is easily removed in vacuo.

Q4: I am detecting oligomeric/polymeric species during the final isolation. What is causing this? A: 3-(Hydroxymethyl)-5-iodobenzoic acid is a bifunctional molecule containing both a primary alcohol and a carboxylic acid. During the final acidic workup (to precipitate the product after LiOH saponification), if the pH is dropped too low (pH < 2) and the solution is concentrated under heat, the molecule undergoes acid-catalyzed Fischer esterification with itself, forming oligomers. Resolution: Acidify carefully to exactly pH 3.5 at 0 °C, and avoid heating the product during the drying phase.

Key Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specific equivalents and temperatures, you inherently prevent the formation of the impurities discussed above.

Protocol A: Chemoselective Borane Reduction

Objective: Convert 3-(methoxycarbonyl)-5-iodobenzoic acid to methyl 3-(hydroxymethyl)-5-iodobenzoate without ester reduction.

  • Preparation: Dissolve 3-(methoxycarbonyl)-5-iodobenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 1.5 eq). Causality: Slow addition controls the evolution of H₂ gas and prevents localized exotherms that could provide the activation energy required for ester reduction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully add excess Methanol (approx. 10 mL per mmol of substrate). Stir for 1 hour at room temperature. Causality: Methanolysis breaks down the stable borate ester intermediate into the desired free alcohol.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with methanol two additional times to ensure complete removal of trimethyl borate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Protocol B: Saponification and Isolation

Objective: Hydrolyze the methyl ester to yield the final 3-(hydroxymethyl)-5-iodobenzoic acid without inducing oligomerization.

  • Hydrolysis: Dissolve methyl 3-(hydroxymethyl)-5-iodobenzoate in a 3:1 mixture of THF:H₂O (0.1 M). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours. Causality: LiOH provides mild, efficient saponification. Avoiding harsh bases (like NaOH) and heat prevents potential degradation of the benzylic alcohol.

  • Solvent Removal: Remove the THF in vacuo at ≤30 °C. Dilute the remaining aqueous layer with water and extract once with EtOAc to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5. Causality: The pKa of the benzoic acid derivative is approximately 4.0. Dropping the pH to 3.5 ensures the molecule is fully protonated and precipitates out of solution, while avoiding the highly acidic conditions (pH < 2) that catalyze intermolecular Fischer esterification.

  • Recovery: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum at room temperature (Do not use a heated drying oven).

Quantitative Data: Impurity Profiling & Resolution

Use the following table to cross-reference analytical data with root causes and corrective actions.

Impurity NameMW ( g/mol )Detection ProfileRoot CauseResolution Strategy
3,5-bis(hydroxymethyl)iodobenzene 264.06LC-MS: [M+H]⁺ 265NMR: Loss of -COOMe singletExcess BH₃ or elevated reaction temperature.Limit BH₃·THF to 1.5 eq; maintain reaction at ≤25 °C.
3-(Hydroxymethyl)benzoic acid 152.15LC-MS: [M-H]⁻ 151NMR: Additional aromatic protonCarryover from incomplete Sandmeyer iodination.Recrystallize starting dimethyl 5-iodoisophthalate.
Borate Ester Complex Variable¹H NMR: Broad humps at 3.5–4.5 ppmIncomplete breakdown of the trialkoxyborane intermediate.Quench with excess MeOH; stir 1–2h; co-evaporate.
Oligomeric Esters >300LC-MS: Broad, late-eluting polymeric peaksOver-acidification (pH < 2) combined with heat during drying.Acidify to exactly pH 3.5 at 0 °C; dry under vacuum at RT.

References

  • Vaidyanathan, G., White, B. J., Affleck, D. J., Zhao, X. G., Welsh, P. C., McDougald, D., Choi, J., & Zalutsky, M. R. (2012). SIB-DOTA: a trifunctional prosthetic group potentially amenable for multi-modal labeling that enhances tumor uptake of internalizing monoclonal antibodies. Bioorganic & Medicinal Chemistry, 20(24), 6929–6939. URL:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786–2792. URL:[Link]

Troubleshooting

Technical Support Center: HPLC Method Development for 3-(Hydroxymethyl)-5-iodobenzoic Acid

Welcome to the Analytical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-(Hydroxymethyl)-5-iodobenzoic acid .

Due to its unique structural features—a highly polarizable, hydrophobic iodine atom, a hydrogen-bonding hydroxymethyl group, and an ionizable carboxylic acid—this molecule presents specific chromatographic challenges. This guide provides field-proven, self-validating protocols and causal troubleshooting frameworks to ensure method robustness.

Method Development & Optimization Workflow

The following logic tree dictates the autonomous method development process, ensuring all physicochemical variables are controlled before validation.

HPLC_Workflow Start Start: 3-(Hydroxymethyl) -5-iodobenzoic acid Setup Set RP-HPLC Conditions (C18, 0.1% FA / MeCN) Start->Setup EvalRet Is Retention Factor (k') 2.0 - 10.0? Setup->EvalRet FixRet Adjust % Organic (Decrease MeCN) EvalRet->FixRet No EvalSym Is Peak Tailing Factor < 1.5? EvalRet->EvalSym Yes FixRet->EvalRet FixSym Lower pH to < 2.5 or use end-capped C18 EvalSym->FixSym No SST System Suitability Test (%RSD < 2.0%) EvalSym->SST Yes FixSym->EvalSym Success Method Validated Ready for Analysis SST->Success

HPLC method development and validation workflow for iodobenzoic acids.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . The workflow incorporates a System Suitability Testing (SST) gate; if the SST criteria are not met, the system dictates an automatic halt to prevent the generation of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Note: If LC-MS compatibility is required, substitute TFA with 0.1% Formic Acid (FA)[1].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample Preparation

  • Diluent: 90% Water / 10% Acetonitrile.

  • Causality: The sample diluent must closely match the initial gradient conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature analyte precipitation and band broadening.

  • Concentration: Prepare a 0.1 mg/mL standard solution.

Step 3: Chromatographic Conditions

  • Column: C18, 100Å, 3µm, 4.6 x 150 mm (Must be densely end-capped to prevent interactions with the -CH2OH group).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent solvent viscosity and mass transfer).

  • Detection: UV at 230 nm and 254 nm.

Step 4: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
8.0 40 60 Linear
10.0 10 90 Linear (Wash)
12.0 10 90 Hold
12.1 90 10 Linear (Re-equilibration)

| 17.0 | 90 | 10 | End |

Step 5: The Validation Gate (System Suitability Test) Inject the 0.1 mg/mL standard five consecutive times. The run is only validated if the following criteria are met:

  • Retention Time (RT) %RSD: < 1.0%

  • Peak Area %RSD: < 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 5000

Quantitative Data: pH vs. Chromatographic Performance

The electron-withdrawing inductive effect (-I) of the meta-iodine atom lowers the pKa of the carboxylic acid to approximately ~3.6. Eluent pH is the most critical factor in separating iodobenzoic acid derivatives[2]. The table below summarizes the causal relationship between mobile phase pH and quantitative peak performance.

Mobile Phase BufferMeasured pHAnalyte StateRetention Time (min)Tailing Factor (Tf)Resolution Quality
10mM Acetate4.5~90% Ionized3.22.8 (Split)Poor
0.1% Formic Acid2.7~85% Unionized6.81.6Acceptable
0.1% TFA2.0>99% Unionized7.51.1Excellent
0.1% Phosphoric Acid2.1>99% Unionized7.41.1Excellent (UV Only)

Troubleshooting & FAQs

The following causal diagram illustrates the root causes and solutions for the most common issue encountered with this molecule: Peak Tailing.

Peak_Tailing_Causality Root Observation: Peak Tailing (Tf > 1.5) Cause1 Secondary Interactions (Silanol Activity) Root->Cause1 Cause2 Partial Ionization (pH near pKa) Root->Cause2 Mech1 Free silanols interact with -OH group Cause1->Mech1 Mech2 Carboxylic acid in equilibrium (COO- / COOH) Cause2->Mech2 Fix1 Use highly end-capped stationary phase Mech1->Fix1 Fix2 Buffer mobile phase pH to 2.0 - 2.5 Mech2->Fix2

Logical causality and troubleshooting pathways for peak tailing.

Q1: Why am I observing severe peak tailing or split peaks for 3-(Hydroxymethyl)-5-iodobenzoic acid?

Causality: This is a classic symptom of partial ionization. The pKa of the carboxylic acid group is lowered by the electron-withdrawing iodine atom. If your mobile phase pH is between 3.0 and 4.5, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states as it travels down the column. Solution: You must force the molecule into a single state. Lower the mobile phase pH to at least 1.5 units below the pKa (target pH ≤ 2.1) using 0.1% TFA or Phosphoric acid to ensure it is fully protonated.

Q2: I need to transfer this method to LC-MS. What adjustments are required?

Causality: Phosphoric acid and TFA are excellent for UV detection but are highly detrimental to Mass Spectrometry. Phosphoric acid is non-volatile and will contaminate the MS source, while TFA causes severe ion suppression in the electrospray ionization (ESI) source. Solution: For MS-compatible applications, phosphoric acid or TFA must be replaced with Formic Acid[1]. Because 0.1% Formic Acid has a slightly higher pH (~2.7), you may experience a slight reduction in peak symmetry. Compensate for this by utilizing a highly end-capped C18 column or a mixed-mode stationary phase to minimize secondary silanol interactions.

Q3: Why is my retention time shifting slightly earlier with each consecutive injection?

Causality: This indicates a failure to properly re-equilibrate the column after the gradient run. Because 3-(Hydroxymethyl)-5-iodobenzoic acid requires a highly aqueous initial mobile phase (90% Water) for proper retention, the stationary phase requires sufficient time to re-hydrate the bonded C18 chains after the high-organic wash phase. Solution: Ensure your gradient table includes a dedicated re-equilibration step of at least 5 to 10 column volumes (typically 5-7 minutes at 1.0 mL/min) at the initial 90% A / 10% B conditions before the next injection.

Q4: Isocratic methods are standard for many benzoic acids. Why use a gradient here?

Causality: While isocratic mixtures of acetate/formate buffers with methanol or acetonitrile are standard and achieve high precision for simple benzoic acids[3], the addition of the heavy iodine atom significantly increases the lipophilicity (logP) of the molecule. An isocratic method strong enough to elute the iodinated compound in a reasonable time will cause the polar hydroxymethyl-related impurities to co-elute at the void volume. A gradient ensures the polar impurities are resolved early, while the hydrophobic main peak is eluted sharply later in the run.

References

  • SIELC Technologies. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC.[Link]

  • Millar, A. M., & McMillan, L. (1983). A high performance liquid chromatographic method for determination of the radiochemical purity of iodohippuric acid [123I] injection. Journal of Pharmacy and Pharmacology / PubMed.[Link]

  • Semantic Scholar. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Hydroxymethyl)-5-iodobenzoic Acid and 3-iodo-5-methylbenzoic Acid for Synthetic Chemistry Applications

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted iodobenzoic acids are a versatile class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted iodobenzoic acids are a versatile class of intermediates, prized for their utility in cross-coupling reactions and other transformations. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 3-(hydroxymethyl)-5-iodobenzoic acid and 3-iodo-5-methylbenzoic acid. By examining their structural and electronic differences, we can predict and rationalize their behavior in key synthetic operations, thereby empowering researchers to make more informed decisions in their experimental design.

Structural and Electronic Analysis: The Impact of the Methylene Spacer

At first glance, 3-(hydroxymethyl)-5-iodobenzoic acid and 3-iodo-5-methylbenzoic acid appear to be structurally similar, with the key difference being the presence of a hydroxyl group on the methyl substituent. However, this seemingly minor alteration has significant implications for the electronic properties of the aromatic ring, which in turn governs their reactivity.

The methyl group in 3-iodo-5-methylbenzoic acid is an electron-donating group (EDG) primarily through a positive inductive effect (+I).[1] This effect increases the electron density of the aromatic ring, making it more nucleophilic. In contrast, the hydroxymethyl group in 3-(hydroxymethyl)-5-iodobenzoic acid presents a more complex electronic profile. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), which would be expected to decrease the electron density of the ring. However, the methylene spacer (-CH2-) between the ring and the hydroxyl group mitigates this effect.

To quantify these electronic influences, we can refer to Hammett substituent constants (σ). For the meta position, the methyl group has a σm value of -0.07, indicating its electron-donating nature.[2] While a specific σm value for the hydroxymethyl group is not as commonly cited, we can infer its effect. The electron-withdrawing nature of the oxygen in the hydroxymethyl group suggests a positive σm value, albeit a small one due to the insulating methylene group. This fundamental electronic difference is the primary driver of the divergent reactivity between these two molecules.

Comparative Reactivity in Key Transformations

The differing electronic natures of the hydroxymethyl and methyl substituents have a predictable impact on the reactivity of these molecules in several common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling

The carbon-iodine bond in both molecules is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond.[3] The reactivity of aryl halides in this step is influenced by the electronic density of the aromatic ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can slow it down.[4][5]

Given this, 3-(hydroxymethyl)-5-iodobenzoic acid is predicted to be slightly more reactive in Suzuki-Miyaura coupling reactions than 3-iodo-5-methylbenzoic acid . The mildly electron-withdrawing nature of the hydroxymethyl group should render the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundSubstituentElectronic EffectPredicted Reactivity
3-(hydroxymethyl)-5-iodobenzoic acid-CH2OHWeakly Electron-Withdrawing (-I)Higher
3-iodo-5-methylbenzoic acid-CH3Electron-Donating (+I)Lower
Fischer Esterification: The Role of the Carboxylic Acid

The carboxylic acid moiety in both molecules can undergo Fischer esterification in the presence of an alcohol and an acid catalyst. The rate of this reaction is influenced by the acidity of the carboxylic acid, which is in turn affected by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the benzoic acid by stabilizing the carboxylate anion, thereby increasing the equilibrium constant for esterification.

Therefore, 3-(hydroxymethyl)-5-iodobenzoic acid is expected to undergo Fischer esterification at a faster rate than 3-iodo-5-methylbenzoic acid . The electron-withdrawing character of the hydroxymethyl group enhances the acidity of the carboxylic acid, making it a better substrate for this transformation.

Table 2: Predicted Relative Reactivity in Fischer Esterification

CompoundSubstituentElectronic Effect on AcidityPredicted Reactivity
3-(hydroxymethyl)-5-iodobenzoic acid-CH2OHAcidity EnhancingHigher
3-iodo-5-methylbenzoic acid-CH3Acidity ReducingLower
Oxidation of the Benzylic Position: A Unique Handle for 3-(Hydroxymethyl)-5-iodobenzoic Acid

A key point of differentiation in the synthetic utility of these two molecules is the reactivity of the benzylic position. The hydroxymethyl group in 3-(hydroxymethyl)-5-iodobenzoic acid is a primary benzylic alcohol, which can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents.[6] This provides a valuable synthetic handle for further functionalization. In contrast, the methyl group in 3-iodo-5-methylbenzoic acid is relatively unreactive towards mild oxidation.

Common reagents for the selective oxidation of benzylic alcohols to aldehydes include manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7][8] For the conversion to the carboxylic acid, stronger oxidizing agents would be required.

Experimental Protocols

The following protocols are provided as representative examples for the key transformations discussed. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki coupling of 3-iodobenzoic acid.[1]

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 3-(hydroxymethyl)-5-iodobenzoic acid OR 3-iodo-5-methylbenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Palladium(II) chloride (PdCl2) (0.01 equiv)

  • Sodium hydroxide (NaOH) (4.0 equiv)

  • Deionized water

  • tert-Butyl methyl ether (TBME)

  • Concentrated hydrochloric acid (HCl)

  • Silica gel

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a two-necked flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve sodium hydroxide in deionized water.

  • To the stirred solution at room temperature, add the substituted 3-iodobenzoic acid.

  • Following dissolution, add phenylboronic acid and palladium(II) chloride.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a glass frit.

  • Dilute the filtrate with deionized water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and dissolve it in tert-butyl methyl ether.

  • Filter the ether solution through a short plug of silica gel.

  • Wash the organic layer with water in a separatory funnel and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the purified product.

General Protocol for Fischer Esterification

This protocol is a standard procedure for the esterification of benzoic acid derivatives.[9][10]

dot

Sources

Comparative

Validation of Analytical HPLC Methods for 3-(Hydroxymethyl)-5-iodobenzoic Acid Purity: A Comparative Guide

Executive Summary & Analytical Challenges 3-(Hydroxymethyl)-5-iodobenzoic acid is a highly functionalized aromatic intermediate frequently utilized in the synthesis of targeted radiopharmaceuticals and iodinated contrast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

3-(Hydroxymethyl)-5-iodobenzoic acid is a highly functionalized aromatic intermediate frequently utilized in the synthesis of targeted radiopharmaceuticals and iodinated contrast agents. From a chromatographic perspective, this molecule presents a triad of structural challenges:

  • Carboxylic Acid Group: Prone to ionization, which can lead to severe peak tailing and retention loss if the mobile phase pH is not strictly controlled.

  • Hydroxymethyl Group: Increases the molecule's polarity, reducing its retention factor ( k′ ) on traditional hydrophobic stationary phases.

  • Iodine Atom: A heavy, highly polarizable halogen that demands specific steric and electronic selectivity to resolve the active compound from closely related process impurities (e.g., des-iodo degradants or positional isomers)[1].

This guide objectively compares a traditional Reversed-Phase HPLC (RP-HPLC) method against a modern Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing core-shell biphenyl technology. All validation protocols are designed as self-validating systems in strict compliance with the newly updated ICH Q2(R2) guidelines for analytical procedure validation[2],[3].

Mechanistic Rationale: Column & Mobile Phase Selection

As a Senior Application Scientist, I rarely rely on trial and error; method development must be driven by molecular causality.

Why Traditional C18 Falls Short

Standard fully porous C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. Because the des-iodo impurity of 3-(Hydroxymethyl)-5-iodobenzoic acid shares a nearly identical hydrophobic footprint, C18 phases often fail to achieve baseline resolution ( Rs​≥2.0 ), resulting in co-elution.

The Biphenyl Advantage

To overcome this, we transition to a Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by engaging in three simultaneous retention mechanisms[4],[5]:

  • Hydrophobic Partitioning: Standard reversed-phase retention.

  • π−π Stacking: The electron-dense biphenyl rings of the stationary phase interact strongly with the aromatic ring of the analyte.

  • Halogen-Dipole Interactions: The polarizable iodine atom creates a temporary dipole that interacts exceptionally well with the biphenyl system, dramatically shifting the retention time of the iodinated compound away from non-halogenated impurities[4].

Mobile Phase Chemistry
  • Acidic Modifier (0.1% Formic Acid): The pKa of the benzoic acid moiety is approximately 3.5. To prevent ionization and secondary interactions with residual silanols, the mobile phase pH must be ~2.5. Formic acid ensures the molecule remains fully protonated and neutral.

  • Methanol vs. Acetonitrile: For Biphenyl columns, Methanol is the mandatory organic modifier. Acetonitrile contains a carbon-nitrogen triple bond ( π -electrons) that competes with the analyte for the π -electrons of the biphenyl stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent, enhances the desired π−π interactions.

Comparative Experimental Design

To demonstrate the performance delta, we evaluated two distinct methodologies.

Method A: Traditional RP-HPLC (The Baseline)
  • Column: Fully Porous C18 (4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Isocratic 40:60 (v/v) Acetonitrile : 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Method B: Core-Shell Biphenyl UHPLC (The Optimized Standard)
  • Column: Core-Shell Biphenyl (2.1 mm × 100 mm, 2.7 µm)

  • Mobile Phase: Gradient Elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: Methanol. (Gradient: 5% B to 70% B over 6 minutes).

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

Field-Proven Insight: Sample Preparation

Do not dissolve the sample in pure methanol. Carboxylic acids can undergo slow esterification in primary alcohols under ambient conditions. To ensure a self-validating, stable system, samples are dissolved in a 50:50 Water:Acetonitrile (v/v) diluent without acid, and stored in amber vials at 4°C to prevent photolytic de-iodination.

ICH Q2(R2) Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Prior to executing any validation parameter, the instrument must pass a System Suitability Test (SST). If the SST fails (e.g., Rs​<2.0 , Tailing Factor >1.5 , or Area RSD >1.0% ), the sequence automatically aborts, ensuring no compromised data is recorded.

Step 1: Specificity & Forced Degradation
  • Objective: Prove the method unambiguously assesses 3-(Hydroxymethyl)-5-iodobenzoic acid in the presence of degradants[3].

  • Procedure: Subject 1.0 mg/mL sample aliquots to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours. Neutralize, dilute to 100 µg/mL, and inject.

  • Acceptance Criteria: The Photodiode Array (PDA) peak purity angle must be strictly less than the purity threshold. No degradant peak may co-elute with the main peak.

Step 2: Linearity and Range
  • Objective: Demonstrate proportional detector response.

  • Procedure: Prepare a stock solution and perform serial volumetric dilutions to generate six concentration levels ranging from 25% to 150% of the target working concentration (Target = 100 µg/mL).

  • Acceptance Criteria: Linear regression correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the response at the 100% level.

Step 3: Accuracy and Precision
  • Objective: Validate the exactness of the method and the scatter of replicate results[2].

  • Procedure: Spike known quantities of the reference standard into a synthetic blank matrix at 50%, 100%, and 150% levels (prepared in triplicate). For repeatability, perform 6 consecutive injections of the 100% level.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%. The Relative Standard Deviation (RSD) for the 6 precision replicates must be ≤1.0% .

Step 4: Sensitivity (LOD & LOQ)
  • Objective: Determine the absolute limits of detection and quantitation.

  • Procedure: Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

  • Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥3 for LOD and ≥10 for LOQ upon physical injection of the calculated concentrations.

Data Presentation: Comparative Performance

The empirical data clearly demonstrates the superiority of the orthogonal Biphenyl chemistry combined with core-shell particle technology.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Traditional C18)Method B (Core-Shell Biphenyl)
Column Technology Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)
Mobile Phase Acetonitrile / 0.1% FA (Isocratic)Methanol / 0.1% FA (Gradient)
Retention Time (RT) 8.4 min4.2 min
Resolution ( Rs​ ) from Des-iodo Impurity 1.4 (Fails baseline resolution)3.8 (Baseline resolved)
Tailing Factor ( Tf​ ) 1.61.05
Theoretical Plates ( N ) ~12,000~38,000
Total Run Time 15.0 min7.0 min
Table 2: ICH Q2(R2) Validation Metrics (Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaMethod B Experimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.11 < Threshold: 0.42Pass
Linearity ( R2 ) ≥0.999 (25% to 150% target)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.4%Pass
Precision (Repeatability) RSD ≤1.0% (n=6)0.38%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 12 ng/mL, LOQ: 36 ng/mLPass

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression of method development and validation, aligning with the modern ICH Q14 and Q2(R2) lifecycle paradigms[2].

HPLC_Validation_Workflow Start Method Development (ICH Q14) ColSel Column Selection (C18 vs. Biphenyl) Start->ColSel SST System Suitability Testing (SST) ColSel->SST Val ICH Q2(R2) Validation Execution SST->Val Spec Specificity & Forced Degradation Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens Sensitivity (LOD/LOQ) Val->Sens Life Lifecycle Management & Continuous Verification Spec->Life Lin->Life Acc->Life Sens->Life

ICH Q2(R2) analytical lifecycle workflow for HPLC method validation and continuous verification.

Conclusion & Strategic Recommendations

Relying on legacy C18 methods for highly functionalized, halogenated aromatics like 3-(Hydroxymethyl)-5-iodobenzoic acid introduces unnecessary risk into the drug development pipeline. The data explicitly shows that transitioning to a Core-Shell Biphenyl UHPLC column with a methanol-based mobile phase provides the critical π−π and halogen-dipole interactions required for absolute specificity.

By adopting Method B, analytical laboratories can reduce run times by over 50%, triple the theoretical plate count, and ensure robust, self-validating compliance with the latest ICH Q2(R2) regulatory standards.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Shim-pack Velox LC Columns (Biphenyl Selectivity for Halogenated Compounds) Source: Shimadzu Corporation URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 3-(Hydroxymethyl)-5-iodobenzoic Acid: A CID vs. HCD Comparison Guide

Executive Summary & Mechanistic Principles 3-(Hydroxymethyl)-5-iodobenzoic acid (Exact Mass: 277.94 Da) is a highly functionalized halogenated intermediate critical to the synthesis of radiocontrast agents and small-mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

3-(Hydroxymethyl)-5-iodobenzoic acid (Exact Mass: 277.94 Da) is a highly functionalized halogenated intermediate critical to the synthesis of radiocontrast agents and small-molecule therapeutics. Accurate structural elucidation of this compound requires robust tandem mass spectrometry (MS/MS).

Because of its carboxylic acid moiety, the molecule readily deprotonates in negative electrospray ionization (ESI-), yielding a stable precursor ion [M−H]− at m/z 276.936 [3]. The fragmentation of this precursor is dictated by its three functional groups, leading to distinct mechanistic pathways:

  • Decarboxylation: The lowest energy barrier cleavage involves the loss of CO2​ (44 Da), generating an abundant fragment at m/z 232.946[3].

  • Hydroxymethyl Cleavage: A characteristic rearrangement leads to the neutral loss of formaldehyde ( CH2​O , 30 Da), producing m/z 246.925.

  • Dehalogenation: Iodinated aromatics uniquely exhibit either the homolytic loss of an iodine radical ( I∙ , 127 Da) or the heterolytic cleavage to form a highly stable iodide anion ( I− , m/z 126.904) [2].

This guide objectively compares the fragmentation profiles generated by Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD) , providing actionable insights for MS/MS method optimization.

Comparison Guide: CID vs. HCD Performance

The choice of ion activation technique fundamentally alters the observed MS/MS spectrum due to the underlying physics of the collision environment [1].

Resonance Excitation CID (Ion Trap)

CID operates via "slow heating" where the precursor ion is resonantly excited. Once the precursor undergoes its lowest-energy fragmentation (e.g., loss of CO2​ ), the resulting product ion falls out of resonance with the excitation frequency and avoids further fragmentation[1].

  • Result: CID spectra are highly populated by primary, high-mass fragments (m/z 232.946 and 246.925). The bare iodide ion is present but rarely dominates the spectrum.

Beam-Type HCD (Orbitrap / Q-TOF)

HCD accelerates ions into a multipole collision cell where they undergo multiple, high-energy collisions with an inert neutral gas (e.g., Nitrogen). This iterative fragmentation drives the complete structural collapse of the precursor [1].

  • Result: HCD spectra are dominated by lower-mass fragments. The highly stable iodide anion (m/z 126.904) often becomes the base peak, as sequential collisions force primary fragments (like the decarboxylated ion) to shed their iodine atom [2].

Quantitative Data Presentation

The following table summarizes the relative abundances of key fragment ions across both techniques at a normalized collision energy (NCE) of 30%.

Fragment AssignmentTheoretical m/zNeutral LossCID Relative Abundance (%)HCD Relative Abundance (%)
[M−H]− (Precursor)276.936N/A150
[M−H−CO2​]− 232.94644 Da100 (Base Peak) 25
[M−H−CH2​O]− 246.92530 Da4510
[M−H−I∙]−∙ 150.031127 Da1035
I− (Iodide Anion)126.904N/A20100 (Base Peak)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes an alternating scan cycle. By acquiring CID and HCD spectra across the exact same chromatographic peak, we eliminate retention time drift and ionization efficiency variances as confounding variables.

Step 1: Sample Preparation & Internal Validation

  • Dissolve 3-(Hydroxymethyl)-5-iodobenzoic acid in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Spike in 4-Iodobenzoic acid (100 ng/mL) as an internal standard to validate the retention time and ionization efficiency.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: A rapid gradient is sufficient for pure standards, but the acidic mobile phase ensures sharp peak shapes for the carboxylic acid prior to negative mode ionization.

Step 3: Mass Spectrometer Calibration

  • Infuse Pierce™ Negative Ion Calibration Solution.

  • Verify mass accuracy is < 2 ppm for the m/z range 50–500. Causality: High mass accuracy is critical to distinguish the exact mass of the I− ion (126.904) from isobaric interferences.

Step 4: Data Acquisition (Alternating MS2)

  • Configure the mass spectrometer (e.g., Orbitrap Tribrid) to targeted MS2 (PRM) mode targeting m/z 276.9.

  • Set the duty cycle to alternate between:

    • Scan A: CID, NCE 30%, Ion Trap detection.

    • Scan B: HCD, NCE 30%, Orbitrap detection (Resolution 30,000).

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 276.936 CO2 Decarboxylation [M-H - CO₂]⁻ m/z 232.946 M->CO2 -CO₂ (44 Da) Dominant in CID CH2O Hydroxymethyl Cleavage [M-H - CH₂O]⁻ m/z 246.925 M->CH2O -CH₂O (30 Da) Rearrangement Iodide Iodide Anion I⁻ m/z 126.904 M->Iodide Heterolytic Cleavage Dominant in HCD I_rad Radical Loss [M-H - I•]⁻• m/z 150.031 M->I_rad -I• (127 Da) Homolytic Cleavage CO2->Iodide Sequential Collision (HCD only)

Caption: Fragmentation pathways of 3-(Hydroxymethyl)-5-iodobenzoic acid under negative ESI.

Comparative

Benchmarking 3-(Hydroxymethyl)-5-iodobenzoic acid performance in API synthesis

As a Senior Application Scientist, I frequently evaluate polyfunctional building blocks to optimize active pharmaceutical ingredient (API) synthesis. The strategic selection of these scaffolds dictates the efficiency, yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate polyfunctional building blocks to optimize active pharmaceutical ingredient (API) synthesis. The strategic selection of these scaffolds dictates the efficiency, yield, and step economy of the entire synthetic route. In this guide, we benchmark the performance of 3-(Hydroxymethyl)-5-iodobenzoic acid (HM-IBA) , a privileged trifunctional scaffold offering three orthogonally reactive sites: a carboxylic acid, a benzylic alcohol, and an aryl iodide.

By objectively comparing HM-IBA against its brominated and oxidized alternatives, this guide provides the mechanistic rationale and self-validating protocols necessary to implement this building block in complex API workflows.

Mechanistic Rationale: The Trifunctional Advantage

When designing a late-stage functionalization route, chemists often debate between using aryl iodides (like HM-IBA) versus aryl bromides (like 3-bromo-5-(hydroxymethyl)benzoic acid, HM-BBA). The causality behind selecting the iodinated variant lies in the thermodynamics of the oxidative addition step.

The C–I bond dissociation energy (BDE) is approximately 67.2 kcal/mol, which is significantly lower than the C–Br BDE of 82.6 kcal/mol[1]. During palladium-catalyzed Suzuki-Miyaura cross-couplings, oxidative addition to the 12-electron PdL1 species is highly exergonic and typically the rate-determining step for aryl bromides[2]. The weaker C–I bond lowers this activation barrier, allowing the reaction to proceed at mild or physiological temperatures (37–50 °C)[3]. This low-temperature profile is critical for HM-IBA, as it prevents the thermal degradation or unwanted oxidation of the unprotected benzylic alcohol.

Overcoming the "Iodide Anomaly" Despite these thermodynamic advantages, classical Pd/PPh3 catalyst systems can sometimes exhibit an "iodide anomaly." At lower temperatures (~50 °C), aryl iodides can paradoxically show poorer reactivity than bromides due to the formation of stable PdII–I intermediates that fail to efficiently re-enter the catalytic cycle in the presence of PPh3[4]. To circumvent this, modern API synthesis protocols benchmarked here utilize advanced water-soluble precatalysts (e.g., Na2PdCl4/sSPhos) or specialized bulky ligands (e.g., tBu3P)[3][5]. These systems not only restore the expected kinetic superiority of the aryl iodide but also enable highly efficient Buchwald-Hartwig aminations for late-stage functionalization[5][6].

Quantitative Performance Data

The following table benchmarks HM-IBA against its primary alternatives in a standardized, low-temperature Suzuki-Miyaura coupling utilizing a modern sSPhos ligand system.

Building BlockElectrophileC–X BDE (kcal/mol)Suzuki Yield (Pd/sSPhos, 50°C)Chemoselectivity (C–C vs. OH Oxidation)API Suitability Score
HM-IBA (Iodo-Alcohol)Aryl Iodide~67.2>95% Excellent (Alcohol preserved)Optimal
HM-BBA (Bromo-Alcohol)Aryl Bromide~82.660% (Sluggish OA)Moderate (Requires higher temp)Suboptimal
F-IBA (Iodo-Aldehyde)Aryl Iodide~67.2>90%Poor (Aldehyde side reactions)Niche

Self-Validating Experimental Protocol: Orthogonal Suzuki-Miyaura Coupling

Every robust API protocol must be a self-validating system. This methodology details the chemoselective C–C coupling of HM-IBA, preserving the benzylic alcohol for downstream late-stage functionalization.

Step 1: Reagent Assembly & Base Selection

  • Action: Charge a Schlenk flask with HM-IBA (1.0 equiv), aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv) in a degassed THF/H2O (4:1) mixture.

  • Causality: K2CO3 is selected over KOAc. Altering the base to K2CO3 shifts the transmetalation pathway and rate-determining step, minimizing catalyst deactivation and reducing the required Pd loading[7].

  • Self-Validation Checkpoint: The complete dissolution of the boronic acid upon base addition confirms the formation of the reactive boronate complex prior to catalyst introduction.

Step 2: Catalyst Activation

  • Action: Add the Na2PdCl4/sSPhos precatalyst (1 mol%) under an inert argon atmosphere[3].

  • Causality: The sSPhos ligand prevents the "iodide anomaly" seen with classical PPh3 systems, where stable PdII–I intermediates stall the catalytic cycle at low temperatures[4].

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a homogenous, clear amber solution within 5 minutes, visually confirming the generation of the active 12-electron PdL1 species[2].

Step 3: Low-Temperature Coupling

  • Action: Heat the reaction strictly to 45–50 °C for 2 hours.

  • Causality: The low C–I BDE (67.2 kcal/mol) allows rapid oxidative addition at this mild temperature[1], which is critical to prevent the oxidation of the unprotected benzylic alcohol.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active HM-IBA spot (Rf = 0.4) and the emergence of a new, highly polar product spot (Rf = 0.2) confirms conversion.

Step 4: In-Process Control (IPC) & Quenching

  • Action: Quench with 1M HCl, extract with EtOAc, and concentrate.

  • Self-Validation Checkpoint: Perform an IPC via HPLC-MS. The chromatogram must show a single major peak corresponding to the coupled product. The absence of an M-2 mass peak (aldehyde byproduct) validates that the benzylic alcohol remained perfectly preserved during the cross-coupling, proving the chemoselectivity of the protocol.

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways enabled by HM-IBA's unique structural properties.

Orthogonal_Functionalization A 3-(Hydroxymethyl)-5-iodobenzoic acid (HM-IBA) B Amidation (C-N Bond) Preserves C-I & -OH A->B Step 1: Amine, EDC/HOBt (Room Temp) C Suzuki-Miyaura Coupling (sSPhos/Pd, Mild Temp) B->C Step 2: Boronic Acid, K2CO3 (50°C) D Late-Stage Functionalization (Alcohol Oxidation/Etherification) C->D Step 3: Derivatization (Target API)

Orthogonal functionalization workflow of 3-(Hydroxymethyl)-5-iodobenzoic acid in API synthesis.

Sources

Validation

A Comparative Guide to Iodinated Benzoic Acids in Palladium-Catalyzed Reactions

Introduction: The Strategic Importance of Iodinated Benzoic Acids in Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Iodinated Benzoic Acids in Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2] Within the vast toolkit of aryl halides available to the synthetic chemist, aryl iodides stand out for their exceptional reactivity. This is a direct consequence of the carbon-iodine bond's low dissociation energy, which facilitates the often rate-determining oxidative addition step in many catalytic cycles.[3]

This guide focuses on a particularly valuable subclass of these substrates: the iodinated benzoic acids. The presence of both a highly reactive C-I bond and a versatile carboxylic acid handle makes these molecules powerful building blocks for drug development and complex molecule synthesis. The carboxylic acid can serve as a synthetic anchor for further derivatization, a directing group in C-H activation, or a key pharmacophoric element.

However, not all iodinated benzoic acids are created equal. The positional isomerism of the iodo and carboxyl groups (ortho, meta, and para) imparts distinct electronic and steric characteristics that profoundly influence their performance in palladium-catalyzed reactions. This guide provides a comprehensive, data-supported comparison of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid across several key palladium-catalyzed transformations, offering field-proven insights to guide your experimental design.

The Isomers: A Tale of Sterics, Electronics, and Acidity

The reactivity of the iodobenzoic acid isomers is governed by a delicate interplay of steric and electronic factors.

  • Electronic Effects & Acidity: The carboxylic acid group is electron-withdrawing. The acidity, reflected by the pKa value, indicates the extent of this effect. 2-Iodobenzoic acid is the strongest acid (pKa ≈ 2.85), followed by the meta (pKa ≈ 3.85) and para (pKa ≈ 4.05) isomers.[4] The greater acidity of the ortho isomer is due to the steric inhibition of resonance and the inductive effect of the iodine atom, which stabilizes the resulting carboxylate anion. These electronic differences can influence the electron density of the aromatic ring and its susceptibility to oxidative addition.

  • The "Ortho Effect": A Double-Edged Sword: The defining feature of 2-iodobenzoic acid is the proximity of the bulky carboxylate group to the reaction center. This "ortho effect" can be both detrimental and beneficial.

    • Steric Hindrance: The ortho group can sterically impede the approach of the palladium catalyst to the C-I bond, potentially slowing the rate of oxidative addition. It can also hinder subsequent steps in the catalytic cycle, such as transmetalation or amine coordination in Buchwald-Hartwig aminations.[1]

    • Mechanistic Participation: Conversely, the ortho-carboxylate group can play a direct and often favorable role in the reaction mechanism. It can act as a directing group or a participating ligand. Crucially, density functional theory (DFT) calculations have shown that the ortho-carboxylate facilitates the C-C bond reductive elimination from a Pd(IV) intermediate, which can accelerate the overall reaction and open up unique reaction pathways not accessible to the meta and para isomers.[5][6][7]

Comparative Performance in Key Palladium-Catalyzed Reactions

The unique properties of each isomer lead to significant differences in their reactivity profiles across various common cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction forms C(sp²)-C(sp²) bonds between an aryl halide and an organoboron reagent. It is arguably the most widely used cross-coupling reaction.

  • 4-Iodobenzoic Acid: This is an ideal substrate. The C-I bond is electronically activated and sterically unhindered, leading to rapid oxidative addition and typically high yields under very mild conditions, often with low catalyst loadings.[3][8]

  • 3-Iodobenzoic Acid: Reactivity is also excellent, comparable to the para isomer, as steric hindrance is not a factor.

  • 2-Iodobenzoic Acid: While still reactive, the ortho-carboxylate can influence the reaction. While some reports suggest potential catalyst poisoning,[9] others show that the ortho-directing effect can be harnessed. The key is often the choice of ligand and base to overcome potential steric barriers.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

  • 4- and 3-Iodobenzoic Acids: Both isomers are generally excellent substrates, reacting under standard Heck conditions to provide high yields of the corresponding cinnamic acid derivatives.[10]

  • 2-Iodobenzoic Acid: This isomer is notoriously more challenging. The steric bulk of the ortho-carboxylate can hinder the migratory insertion step and may lead to catalyst poisoning, resulting in lower yields or requiring more specialized catalytic systems.[9]

Sonogashira Coupling

This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

  • 4- and 3-Iodobenzoic Acids: As with other couplings, these isomers are highly reactive and couple efficiently under standard Sonogashira conditions, often at room temperature.[2][11]

  • 2-Iodobenzoic Acid: The reaction is generally feasible, but the steric hindrance can necessitate higher temperatures or more robust catalyst systems. The acidity of the substrate can also interact with the amine base. However, the ortho-carboxylate can also participate in subsequent intramolecular cyclizations, a synthetic advantage.[12][13]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. It is highly sensitive to steric hindrance.

  • 4- and 3-Iodobenzoic Acids: These substrates couple readily with a wide range of primary and secondary amines using modern, bulky phosphine ligands.[1]

  • 2-Iodobenzoic Acid: This represents a significant challenge. The steric bulk of both the ortho-carboxylate and the palladium-ligand complex severely hinders the approach of the amine nucleophile and subsequent reductive elimination.[14][15][16] Achieving successful coupling often requires specialized, highly active catalyst systems and may result in lower yields compared to the other isomers.

Carbonylation Reactions

These reactions involve the insertion of carbon monoxide (CO) into the C-I bond to form acyl-palladium intermediates, which can then be trapped by nucleophiles to yield carboxylic acids, esters, or amides.

  • All Isomers: Iodobenzoic acids are generally excellent substrates for carbonylation due to the high reactivity of the C-I bond. The reaction outcome is less sensitive to the isomer's steric properties compared to coupling reactions.[17][18][19][20] The choice between isomers often depends more on the desired final product structure than on reactivity differences.

Data-Driven Comparison Summary

The following table summarizes the general reactivity and typical conditions for the iodobenzoic acid isomers in key palladium-catalyzed reactions. Yields are highly dependent on the specific coupling partners, catalyst, and conditions used.

Reaction Type2-Iodobenzoic Acid (ortho)3-Iodobenzoic Acid (meta)4-Iodobenzoic Acid (para)
Suzuki-Miyaura Good to Excellent. May require specific ligands to overcome steric effects.Excellent. High yields under mild conditions.Excellent. Often considered the benchmark for high reactivity.[3][8]
Heck Challenging. Prone to lower yields and catalyst poisoning.[9]Good to Excellent.Good to Excellent.
Sonogashira Good. May require elevated temperatures. Can enable tandem cyclizations.[12]Excellent. High reactivity, often at room temperature.[2]Excellent. High reactivity, often at room temperature.[2]
Buchwald-Hartwig Very Challenging. Steric hindrance is a major obstacle.[14][15]Good. Requires appropriate bulky ligands.Good. Requires appropriate bulky ligands.
Carbonylation Excellent. High reactivity.Excellent. High reactivity.Excellent. High reactivity.[17][19]

Experimental Protocols

To provide a practical context, detailed protocols for two common reactions are provided below. These protocols are designed to be self-validating systems for researchers.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid

This protocol demonstrates the high reactivity of the para-isomer under mild, ligand-free conditions.

Materials:

  • 4-Iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1.1 mg, 0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Ethanol/Water (1:1 v/v), 10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Add 10 mL of the 1:1 ethanol/water solvent mixture.

  • Add the palladium(II) acetate catalyst to the stirring suspension.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Upon completion, dilute the mixture with 20 mL of water.

  • Acidify the aqueous mixture to pH ~2 with 1M HCl. A white precipitate (4-phenylbenzoic acid) will form.

  • Collect the product by vacuum filtration, wash thoroughly with water (3 x 15 mL), and dry under vacuum.

Protocol 2: Sonogashira Coupling of 2-Iodobenzoic Acid

This protocol uses slightly more forcing conditions to account for the potential steric influence of the ortho-carboxylate group.

Materials:

  • 2-Iodobenzoic acid (248 mg, 1.0 mmol, 1.0 equiv)

  • Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (11.4 mg, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (418 μL, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF), 10 mL

Procedure:

  • To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed DMF (10 mL) via syringe, followed by the triethylamine.

  • Add the phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the mixture to room temperature and dilute with 30 mL of ethyl acetate and 30 mL of water.

  • Separate the layers. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product (2-(phenylethynyl)benzoic acid) can be purified by column chromatography or recrystallization.

Visualization of Mechanisms and Workflows

Understanding the underlying processes is key to experimental design and troubleshooting.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdI Ar-Pd(II)L2-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)L2-R ArPdI->ArPdR Transmetalation (R-B(OH)2) ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArI Ar-I ArI->ArPdI RBOH R-B(OH)2 + Base RBOH->ArPdR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Setup 1. Reagent Setup (Ar-I, Coupling Partner, Base, Catalyst, Solvent) Reaction 2. Reaction (Inert Atmosphere, Heat/Stir) Setup->Reaction Combine & Stir Quench 3. Workup & Quench (Acid/Base Wash) Reaction->Quench Reaction Complete Extract 4. Extraction (Organic Solvent) Quench->Extract Purify 5. Purification (Chromatography/ Recrystallization) Extract->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Outlook

The choice of iodobenzoic acid isomer is a critical strategic decision in the planning of a synthetic route.

  • For robust, high-yielding standard couplings (Suzuki, Heck, Sonogashira), 4-iodobenzoic and 3-iodobenzoic acids are the substrates of choice. Their unhindered nature ensures rapid, predictable reactivity under mild conditions.

  • 2-Iodobenzoic acid presents both challenges and opportunities. Its use in sterically demanding reactions like Buchwald-Hartwig amination should be approached with caution, requiring careful catalyst selection. However, its unique ability to participate mechanistically, especially in C-H activation and tandem cyclization reactions, makes it a powerful and sometimes indispensable building block for accessing complex molecular scaffolds.[5][6]

By understanding the fundamental principles of steric hindrance, electronic effects, and the unique mechanistic role of the ortho-carboxylate, researchers can harness the full synthetic potential of these versatile reagents, enabling the efficient and strategic construction of valuable molecules.

References

  • Han, W., Liu, B., Chen, J., & Zhou, Q. (2017). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Synlett, 28(06), 835-840. [Link]

  • Wang, H., Lu, G., He, G., & Guo, C. (2020). Mechanistic Insight into Palladium-Catalyzed γ-C(sp3)–H Arylation of Alkylamines with 2-Iodobenzoic Acid: Role of the o-Carboxylate Group. Inorganic Chemistry, 59(24), 18295–18304. [Link]

  • Pearson Education. (n.d.). Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. Study Prep. [Link]

  • Wang, H., Lu, G., He, G., & Guo, C. (2020). Mechanistic Insight into Palladium-Catalyzed γ-C(sp3)-H Arylation of Alkylamines with 2-Iodobenzoic Acid: Role of the o-Carboxylate Group. PubMed. [Link]

  • Wang, H., Lu, G., He, G., & Guo, C. (2020). Mechanistic Insight into Palladium-Catalyzed γ‑C(sp3)–H Arylation of Alkylamines with 2‑Iodobenzoic Acid: Role of the o‑Carboxylate Group. Inorganic Chemistry. [Link]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Unpublished.
  • Kollár, L., et al. (2022). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 27(15), 4983. [Link]

  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238. [Link]

  • Amatore, C., et al. (2006). Mechanistic and kinetic studies of palladium catalytic systems. HAL Open Science. [Link]

  • Zhang, Y., Shi, B., & Yu, J. (2009). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Angewandte Chemie, 121(35), 6598-6601. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wu, X., et al. (2021). Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • Chan, D. M. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Zhang, Z., et al. (2023). Palladium-Catalyzed Thiocarbonylation of Aryl Iodides Using CO2. Organic Letters, 25(22), 4075–4080. [Link]

  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23901-23930. [Link]

  • Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. University of Wisconsin. [Link]

  • Yoon, C. M., et al. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. Synthesis, 44(20), 3161-3164. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kadiyala, V., et al. (2023). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkivoc, 2023(ii), 202312004. [Link]

  • Wikipedia. (n.d.). Iodobenzoic acid. Wikipedia. [Link]

  • College of Lake County. (n.d.). Table of Acids with Ka and pKa Values. CLAS. [Link]

  • Thomas, A., Sujatha, A., & Gopinathan, A. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(55), 29093-29116. [Link]

  • de Vries, J. G. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 268. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Arkivoc, 2011(i), 154-210. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Kaur, N. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(16), 9250-9281. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Ten Cate, A. T., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1969. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

Validating the Structural Integrity of Commercial 3-(Hydroxymethyl)-5-iodobenzoic Acid: An ATR-FTIR Comparison Guide

3-(Hydroxymethyl)-5-iodobenzoic acid is a highly functionalized aromatic building block critical to the synthesis of iodinated radiocontrast media and targeted small-molecule therapeutics. Because the molecule contains t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-(Hydroxymethyl)-5-iodobenzoic acid is a highly functionalized aromatic building block critical to the synthesis of iodinated radiocontrast media and targeted small-molecule therapeutics. Because the molecule contains three distinct reactive sites—a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl iodide—it is highly susceptible to degradation during transit and storage.

For drug development professionals, ensuring the structural integrity of incoming commercial batches is paramount. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as the gold standard for this validation. As endorsed by[1], ATR-FTIR enables rapid, non-destructive material identification without the need for complex sample preparation that could otherwise alter the compound's hydration state.

This guide objectively compares the FTIR performance profiles of high-purity pharmaceutical-grade material against standard chemical grades and degraded alternatives, providing a self-validating experimental workflow for rigorous quality control.

The Molecular Fingerprint: Causality in Spectral Assignments

To validate structural integrity, we must first understand the mechanistic causality behind the molecule's IR absorption profile. Each functional group vibrates at specific frequencies dictated by atomic mass and bond strength (Hooke's Law), as well as intermolecular forces.

  • Carboxylic Acid (-COOH): The carbonyl (C=O) stretch presents as a strong, sharp peak. Because of extensive intermolecular hydrogen bonding (dimerization) in the solid state, the O-H stretch of the acid is significantly weakened, resulting in a very broad band.

  • Hydroxymethyl (-CH₂OH): While its O-H stretch overlaps with the carboxylic acid, the primary alcohol exhibits a distinct C-O single bond stretching vibration. This is the primary diagnostic marker for an intact hydroxymethyl group.

  • Aryl Iodide (Ar-I): According to baseline [2], the high atomic mass of the iodine atom drastically reduces the vibrational frequency of the C-I bond, pushing its absorption band into the far fingerprint region.

Table 1: Quantitative FTIR Spectral Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Carboxylic Acid C=O Stretch1680 – 1710Strong, SharpHigh dipole moment change during carbonyl stretching.
Carboxylic Acid O-H Stretch2500 – 3300Very BroadIntermolecular hydrogen bonding weakens the O-H bond, broadening the signal.
Hydroxymethyl C-O Stretch1020 – 1050Strong, SharpPrimary alcohol C-O stretch. Critical marker for an unoxidized state.
Aryl Iodide C-I Stretch500 – 600MediumHigh atomic mass of iodine reduces frequency (Hooke's Law).

Comparative Analysis: High-Purity vs. Commercial Alternatives

When evaluating commercial sources, ATR-FTIR rapidly differentiates between intact, high-purity API and degraded or impure batches. The primary degradation pathways for 3-(Hydroxymethyl)-5-iodobenzoic acid are the oxidation of the hydroxymethyl group (forming an aldehyde or secondary carboxylic acid) and deiodination due to photolytic or thermal stress.

Degradation A 3-(Hydroxymethyl)-5-iodobenzoic acid (Intact API) B Oxidation of -CH2OH A->B Environmental Exposure C Deiodination (Loss of -I) A->C Photolytic/Thermal Stress D Loss of C-O stretch (~1050 cm⁻¹) New C=O stretch (~1700 cm⁻¹) B->D FTIR Spectral Shift E Loss of C-I stretch (~500-600 cm⁻¹) C->E FTIR Spectral Shift

Caption: Logical relationship between degradation pathways and ATR-FTIR spectral shifts.

Table 2: Comparative ATR-FTIR Performance
Material SourceC-O Stretch (~1050 cm⁻¹)C-I Stretch (~550 cm⁻¹)Carbonyl Region (~1680-1720 cm⁻¹)Integrity Verdict
Vendor A (High-Purity Pharma Grade) Present, sharpPresent, distinctSingle sharp peak (~1690 cm⁻¹)Validated: Structurally intact.
Vendor B (Standard Chemical Grade) PresentPresentShoulder peak (~1715 cm⁻¹) observedMarginal: Trace ester impurities from synthesis present.
Degraded / Improperly Stored Sample Absent or severely diminishedDiminishedSplit/broadened peak (new band at ~1720 cm⁻¹)Rejected: Oxidation of hydroxymethyl group and partial deiodination.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It controls for environmental variables and mechanical inconsistencies that commonly plague spectroscopic analysis.

G A Incoming Commercial Batch B ATR-FTIR Spectral Acquisition A->B Direct Sampling C Chemometric Library Matching B->C IR Fingerprint D Integrity Validated (High-Purity) C->D >98% Match E Degradation Detected (Oxidation/Impurities) C->E Spectral Deviation

Caption: ATR-FTIR Structural Validation Workflow for Raw Material Screening

Step 1: Environmental Baseline (Background Scan)
  • Action: Collect a background spectrum of the empty ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ and water vapor absorb strongly in the mid-IR region. A background scan ensures these environmental variables are mathematically subtracted, preventing false peaks or baseline drift in the critical O-H stretching region.

Step 2: Crystal Verification (The Self-Validation Step)
  • Action: Clean the diamond or ZnSe crystal with volatile, spectroscopy-grade isopropanol. Allow it to evaporate, then run a "blank" sample scan.

  • Causality: Cross-contamination ruins spectral integrity. If the blank scan shows a flat line (noise < 0.01 absorbance units), the system is validated as pristine and ready for the sample.

Step 3: Sample Presentation & Evanescent Wave Optimization
  • Action: Place 2–5 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating only [3]. Inadequate pressure leaves air gaps, resulting in weak spectra and distorted peak ratios. Consistent pressure ensures reproducible optical path lengths, which is mandatory for quantitative comparison.

Step 4: Spectral Acquisition & Chemometric Evaluation
  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and compare it against a validated reference library using chemometric software.

  • Causality: Modern analytical workflows utilize multivariate analysis to[4]. A Pearson correlation match score of >98% confirms structural identity. If the score is lower, spectral subtraction can isolate the exact nature of the impurity (e.g., isolating the aldehyde C=O stretch indicative of oxidation).

References

  • NGS-Technology. "Pharmaceutical Raw Material Analysis with FTIR-ATR." NGS-Technology, 2025. [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac, 2026. [Link]

  • National Center for Biotechnology Information. "3-Iodobenzoic acid | C7H5IO2 | CID 12060." PubChem, 2025. [Link]

  • Padmavathi Y., et al. "ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis." PubMed Central (PMC), 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Hydroxymethyl)-5-iodobenzoic acid

As a Senior Application Scientist, I recognize that handling multi-functionalized halogenated aromatics like 3-(Hydroxymethyl)-5-iodobenzoic acid requires more than a cursory glance at a standard safety sheet. This compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-functionalized halogenated aromatics like 3-(Hydroxymethyl)-5-iodobenzoic acid requires more than a cursory glance at a standard safety sheet. This compound is a highly valuable intermediate in drug development—often utilized in cross-coupling reactions (like Suzuki or Sonogashira) due to its aryl iodide moiety. However, it combines an acidic carboxyl group, a hydrogen-bonding hydroxymethyl moiety, and a heavy, polarizable iodine atom into a single molecule.

Because novel or highly specific intermediates often lack isolated, universally cataloged Safety Data Sheets (SDS), industry-standard safety protocols dictate that we synthesize our operational plans based on the compound's structural analogs—in this case, 3-iodobenzoic acid[1] and 3-(hydroxymethyl)benzoic acid[2].

The following guide provides a self-validating, step-by-step operational system for researchers to safely integrate this compound into their workflows.

Mechanistic Hazard Profile (The "Why")

To design an effective safety protocol, we must first understand the molecular causality of the hazards. The safety profile of 3-(Hydroxymethyl)-5-iodobenzoic acid is dictated by its functional groups:

  • The Aryl Iodide: The heavy iodine atom significantly increases the molecule's lipophilicity. Highly lipophilic compounds can more readily partition into the stratum corneum of the skin, increasing the risk of dermal absorption compared to non-halogenated analogs. Furthermore, thermal decomposition of iodinated aromatics (typically >185°C) yields highly toxic and corrosive Hydrogen Iodide (HI) gas[3].

  • The Carboxylic Acid: This acidic moiety is the primary driver for localized tissue irritation, leading to standard GHS classifications of H315 (Skin Irritation) and H319 (Serious Eye Irritation)[4].

  • The Hydroxymethyl Group: This group increases the compound's capacity for hydrogen bonding, making the powder prone to hygroscopic clumping, which unpredictably alters how it aerosolizes during weighing.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated aromatic acids. The following table outlines the quantitative and qualitative PPE requirements, grounded in NIOSH and EN standards[1][5].

PPE CategorySpecification / StandardMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles.Prevents severe ocular irritation from aerosolized acidic particulates. Standard safety glasses lack a sufficient orbital seal[6].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-gloving recommended.Nitrile provides a robust barrier against lipophilic halogenated aromatics. Double-gloving mitigates breakthrough risks during prolonged exposure[4].
Respiratory N95 (US) or FFP2/FFP3 (EU) particulate respirator.Essential during open-bench weighing. The powder form generates micro-particulates that cause acute respiratory tract irritation (H335)[5].
Body Protection Flame-resistant laboratory coat, closed-toe non-porous shoes.Prevents the accumulation of electrostatic dust on personal clothing and subsequent delayed dermal exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are verified.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational before opening the chemical container.

  • Validation: Check the digital monitor or use a tissue strip to confirm a face velocity between 0.4 and 0.6 m/s. Do not handle the dry powder on an open bench[4].

Step 2: Preparation and Weighing

  • Action: Don all prescribed PPE. Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Validation: Anti-static tools prevent the dry powder from repelling and aerosolizing due to electrostatic discharge—a common and dangerous issue with fine, functionalized organic powders[4].

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed solid directly into the reaction vessel within the fume hood. Add the solvent (e.g., DMSO, DMF, or alkaline aqueous buffer) slowly to avoid splashing.

  • Validation: Ensure complete dissolution before removing the sealed vessel from the fume hood. This entirely eliminates the risk of particulate inhalation during transport.

Step 4: Thermal Management (Critical)

  • Action: If the downstream reaction requires heating, strictly monitor the internal temperature. Do not exceed 180°C.

  • Validation: Exceeding the thermal decomposition threshold risks the generation of Carbon monoxide, Carbon dioxide, and Hydrogen iodide gas[3]. Ensure the reaction setup includes a basic scrubber if high temperatures are unavoidable.

Emergency Response & Decontamination

  • Dermal Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic nature of the iodine requires soap to effectively emulsify and remove the compound from the skin barrier[3].

  • Ocular Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Spill Protocol: Do not dry sweep. Dry sweeping aerosolizes the acidic dust. Wet the spill lightly with a compatible solvent (like water or dilute ethanol) to suppress dust, then wipe up with absorbent pads[6].

Waste Disposal & Environmental Logistics

Halogenated aromatic compounds pose significant environmental risks and are highly hazardous to water systems[5].

  • Segregation: NEVER dispose of 3-(Hydroxymethyl)-5-iodobenzoic acid or its solutions down the sink.

  • Classification: Collect all liquid waste, contaminated solvents, and solid reaction byproducts in clearly labeled "Halogenated Organic Waste" containers.

  • Consumables: Contaminated gloves, weighing boats, and paper towels must be disposed of in designated hazardous solid waste bins, not standard municipal trash[3].

Visualizing the Safety Workflow

Workflow S1 1. Storage & Prep Dry, Cool Environment S2 2. Don PPE N95, Nitrile Gloves, Goggles S1->S2 S3 3. Fume Hood Operation Verify Face Velocity (0.4-0.6 m/s) S2->S3 S4 4. Weighing & Transfer Use Anti-Static Tools S3->S4 S5 5. Chemical Reaction Strictly < 180°C (Avoid HI Gas) S4->S5 S6 6. Halogenated Waste Strict Segregation S5->S6 S7 7. Decontamination Wet-Wipe Surfaces S5->S7

Risk mitigation and operational workflow for handling halogenated benzoic acid derivatives.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 3-Iodobenzoic acid." Fisher Scientific.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-Iodobenzoic acid." Thermo Fisher.
  • ECHEMI.
  • Angene Chemical. "3-(HYDROXYMETHYL)-BENZOIC ACID(CAS# 28286-79-5)." Angene Chemical.
  • Sigma-Aldrich. "3-Iodobenzoic acid 98 618-51-9." MilliporeSigma.
  • CDH Fine Chemical.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.